2-Fluoro-4-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHVONGWYINEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614289 | |
| Record name | 2-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175965-83-0 | |
| Record name | 2-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxypyridine
This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Fluoro-4-methoxypyridine, a valuable substituted pyridine intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a key building block in organic synthesis. The presence of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, making it susceptible to nucleophilic substitution, while the methoxy group at the 4-position offers another site for chemical modification. This unique combination of functional groups makes it an attractive intermediate for creating diverse molecular libraries for screening and lead optimization. This guide details three principal synthetic strategies for its preparation: Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann Reaction, and Direct C-H Fluorination.
Data Presentation
The following table summarizes the key quantitative data for the described synthesis routes, based on analogous reactions reported in the literature.
| Synthesis Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Route 1: Nucleophilic Aromatic Substitution | 2-Chloro-4-methoxypyridine | KF, Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride) | DMSO, Sulfolane | 130-180 | 12-24 | 60-85 |
| Route 2: Balz-Schiemann Reaction | 2-Amino-4-methoxypyridine | NaNO₂, HBF₄ | Aqueous / neat | 0-5 (diazotization), then 100-150 (decomposition) | 2-6 | 40-70 |
| Route 3: Direct C-H Fluorination | 4-Methoxypyridine | AgF₂ | Acetonitrile | 20-40 | 1-3 | 50-75 |
Experimental Protocols
Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route involves the displacement of a chloride ion from 2-chloro-4-methoxypyridine with a fluoride source. The pyridine nitrogen activates the 2-position for nucleophilic attack.
Experimental Protocol:
-
To a stirred suspension of anhydrous potassium fluoride (KF, 2.5 equivalents) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 equivalents) in a suitable polar aprotic solvent (e.g., DMSO or sulfolane) is added 2-chloro-4-methoxypyridine (1.0 equivalent).
-
The reaction mixture is heated to 130-180 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by an appropriate analytical technique such as GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous phase is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Synthesis via the Balz-Schiemann Reaction
This classic method for introducing fluorine into an aromatic ring proceeds through a diazonium salt intermediate.
Experimental Protocol:
-
Diazotization: 2-Amino-4-methoxypyridine (1.0 equivalent) is dissolved in an aqueous solution of fluoroboric acid (HBF₄, 48% in water, 3.0 equivalents) at 0-5 °C.
-
An aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
The reaction is stirred for an additional 30-60 minutes at low temperature, during which time the diazonium tetrafluoroborate salt may precipitate.
-
The precipitated diazonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Thermal Decomposition: The isolated diazonium salt is gently heated to 100-150 °C in a flask equipped for gas evolution. The decomposition is often indicated by the evolution of nitrogen gas.
-
The resulting crude product is then purified by vacuum distillation or steam distillation to yield this compound.
Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
Route 3: Synthesis via Direct C-H Fluorination
This modern approach allows for the direct conversion of a C-H bond to a C-F bond, offering a more atom-economical route.
Experimental Protocol:
-
To a solution of 4-methoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile is added silver(II) fluoride (AgF₂, 2.0 equivalents) in one portion.[1]
-
The reaction mixture is stirred at ambient temperature (20-40 °C) for 1-3 hours. The reaction is typically rapid and selective for the position adjacent to the nitrogen.[1]
-
The reaction progress is monitored by GC-MS or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the silver salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Mandatory Visualizations
Caption: Synthesis of this compound via SNAr.
Caption: The Balz-Schiemann reaction pathway.
Caption: Direct C-H fluorination of 4-methoxypyridine.
References
An In-depth Technical Guide to 2-Fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 175965-83-0 Chemical Formula: C₆H₆FNO Molecular Weight: 127.12 g/mol [1] Structure:
SMILES: COC1=CC(=NC=C1)F[1]
InChI: InChI=1S/C6H6FNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3[1]
Abstract
This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties. This guide provides a summary of its properties, a plausible synthesis pathway, and discusses its potential applications based on the utility of structurally related compounds. It is important to note that while the physicochemical properties are documented, detailed experimental protocols and spectroscopic data for this specific isomer are not widely available in peer-reviewed literature.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 127.12 g/mol | [1] |
| Density | 1.146 g/cm³ | [2] |
| Boiling Point | 166.6 °C at 760 mmHg | [2] |
| CAS Number | 175965-83-0 | [1] |
| Molecular Formula | C₆H₆FNO | [1] |
Safety and Hazard Information: [1]
-
GHS Pictograms: Danger
-
Hazard Statements:
-
H226: Flammable liquid and vapor
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
-
Synthesis and Reactivity
Proposed Synthesis Workflow
The diagram below illustrates a potential synthetic pathway starting from 2-amino-4-methoxypyridine.
Generalized Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the Balz-Schiemann reaction for analogous compounds and would require optimization for the synthesis of this compound.
-
Diazotization:
-
Dissolve 2-amino-4-methoxypyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), at a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature to form the diazonium tetrafluoroborate salt intermediate.
-
-
Fluorination:
-
The resulting diazonium salt is then thermally decomposed. This can often be done by gently warming the reaction mixture. The decomposition releases nitrogen gas and results in the formation of this compound.
-
-
Work-up and Purification:
-
The reaction mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Spectroscopic Data
Experimental ¹H and ¹³C NMR spectra for this compound are not widely available. However, based on the structure and data for analogous compounds, the following spectral features can be anticipated:
-
¹H NMR: The spectrum would be expected to show signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The fluorine atom at the 2-position will cause splitting of the adjacent proton signals.
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other carbons of the pyridine ring will also show smaller couplings to the fluorine atom.[4]
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are found in compounds with significant biological activity. The utility of this compound can be inferred from the applications of its close analogs, such as 2-fluoro-4-methylpyridine.
Fluorinated pyridine derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to:
-
Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.
-
Increased binding affinity: Fluorine can participate in favorable interactions with biological targets.
-
Modified lipophilicity and bioavailability: The introduction of fluorine can modulate how a drug is absorbed, distributed, metabolized, and excreted.
2-Fluoro-4-methylpyridine, a closely related compound, is used in the synthesis of p38 MAP kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[6] It is also a precursor for acetylcholine release-enhancing agents with potential applications in treating cognitive disorders. Given these examples, this compound is a promising building block for creating libraries of novel compounds for drug discovery screening and for the synthesis of complex target molecules in medicinal chemistry. The 2-fluoro substituent provides a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[7]
References
- 1. This compound | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. innospk.com [innospk.com]
- 6. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Fluoro-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-4-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for acquiring such data are provided to aid in practical laboratory settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, data from analogous compounds, and established spectroscopic databases.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.05 | d | ~5.5 | 1H | H-6 |
| ~6.60 | dd | ~5.5, 2.5 | 1H | H-5 |
| ~6.45 | d | ~2.5 | 1H | H-3 |
| ~3.85 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) | Assignment |
| ~165.0 | d | ~240 | C-2 |
| ~162.5 | s | - | C-4 |
| ~148.0 | d | ~15 | C-6 |
| ~108.0 | d | ~5 | C-5 |
| ~98.0 | d | ~35 | C-3 |
| ~55.0 | s | - | -OCH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -70 to -90 | m |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1600-1450 | Strong | C=C and C=N Stretching (Pyridine ring) |
| 1250-1200 | Strong | Asymmetric C-O-C Stretch |
| 1050-1000 | Strong | Symmetric C-O-C Stretch |
| 1200-1100 | Strong | C-F Stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Proposed Fragment |
| 127 | High | [M]⁺ (Molecular Ion) |
| 112 | Medium | [M - CH₃]⁺ |
| 98 | Medium | [M - CHO]⁺ |
| 84 | High | [M - CH₃ - CO]⁺ |
| 70 | Medium | [C₄H₂FN]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound and to confirm the presence and position of the fluorine atom.
Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition (¹H NMR):
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the spectrometer's probe.
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
-
-
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds are recommended to ensure proper relaxation of quaternary carbons.
-
-
Data Acquisition (¹⁹F NMR):
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. A spectral width of 200 ppm and a relaxation delay of 2 seconds are recommended. A capillary containing a known fluorine standard (e.g., CFCl₃) can be used for referencing.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C and ¹⁹F) and perform a Fourier transform. Phase and baseline correct the resulting spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[1]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.[3]
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[4][5]
-
Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.
References
Commercial Availability and Synthetic Utility of 2-Fluoro-4-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxypyridine is a valuable substituted pyridine building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 4-position influences the molecule's electronic properties and can be a key interaction point with biological targets. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed, plausible experimental protocols for its synthesis and a representative downstream reaction.
Commercial Availability
This compound is available from a range of chemical suppliers. The typical purities and offered quantities vary, allowing for procurement for both small-scale research and larger-scale development projects.
| Supplier | Reported Purity | Available Quantities | CAS Number |
| Watson International Ltd | ≥ 98% | 1g, 25kg, 200kg | 175965-83-0[1] |
| CP Lab Safety | 97% | 10g | 175965-83-0[2] |
| PubChem Vendors | Varies | Varies | 175965-83-0[3] |
Physicochemical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for planning chemical reactions, purification procedures, and for the interpretation of analytical data.[3]
| Property | Value |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| CAS Number | 175965-83-0 |
| Boiling Point | 166.6 °C at 760 mmHg |
| Density | 1.146 g/cm³ |
| IUPAC Name | This compound |
| SMILES | COC1=CC(=NC=C1)F |
| InChIKey | ILAHVONGWYINEB-UHFFFAOYSA-N |
Experimental Protocols
The following sections provide detailed, plausible experimental protocols for the synthesis of this compound and a representative nucleophilic aromatic substitution reaction. These protocols are based on established chemical principles and analogous transformations reported in the scientific literature.
Proposed Synthesis of this compound via Halogen Exchange
A common and effective method for the synthesis of fluoropyridines is through a halogen exchange (Halex) reaction, starting from a more readily available chloropyridine precursor.
Reaction: 2-Chloro-4-methoxypyridine to this compound
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-methoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom at the 2-position, the electron-donating methoxy group at the 4-position, and the pyridine ring nitrogen, govern its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, focusing on its reactivity in common organic transformations and its stability under various conditions. This document consolidates available data, presents detailed experimental protocols for key reactions, and utilizes visualizations to illustrate reaction pathways and workflows, serving as an essential resource for scientists working with this versatile compound.
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. The presence of a fluorine atom at the 2-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable synthon for the introduction of various functional groups. The methoxy group at the 4-position modulates the electronic properties of the pyridine ring and offers an additional site for chemical modification. Understanding the reactivity and stability of this compound is crucial for its effective utilization in multi-step syntheses and for ensuring the integrity of resulting products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 166.6 °C at 760 mmHg |
| Density | 1.146 g/cm³ |
| CAS Number | 175965-83-0 |
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the fluorine. The fluorine atom at the 2-position is a superb leaving group in nucleophilic aromatic substitution reactions, a characteristic enhanced by the electron-withdrawing effect of the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
The 2-fluoro substituent is highly activated towards displacement by nucleophiles. The rate of SNAr on 2-fluoropyridines is significantly faster than that of other 2-halopyridines, with the reaction of 2-fluoropyridine with sodium ethoxide being 320 times faster than the corresponding reaction with 2-chloropyridine.[3][4] This enhanced reactivity allows for SNAr reactions to be conducted under mild conditions.[4][5]
A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the fluoride.
Workflow for Nucleophilic Aromatic Substitution (SNAr):
References
- 1. This compound | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Fluoro-4-methoxypyridine Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 2-fluoro-4-methoxypyridine derivatives and their analogs. This class of compounds holds significant promise in the development of novel therapeutics, particularly as kinase inhibitors for oncology applications. This document details experimental protocols, presents quantitative biological data, and visualizes key cellular pathways and experimental workflows to support ongoing research and development efforts in this area.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom at the 2-position and a methoxy group at the 4-position of the pyridine ring imparts unique physicochemical properties that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. These characteristics make this compound a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide will focus on the application of this scaffold in the development of kinase inhibitors, with a particular emphasis on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the use of commercially available starting materials such as 2-chloropyridine, which can undergo a series of reactions including nitration, methoxylation, and fluorination to yield the desired scaffold. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
While specific protocols for a broad range of this compound derivatives are dispersed throughout the literature, a representative synthetic approach for analogous methoxypyridine sulfonamides is detailed below. This methodology can be adapted by skilled medicinal chemists for the synthesis of various this compound analogs.
Representative Experimental Protocol: Synthesis of Sulfonamide Methoxypyridine Derivatives
The following protocol is adapted from the synthesis of sulfonamide methoxypyridine derivatives investigated as PI3K/mTOR dual inhibitors and serves as a template for the synthesis of related this compound analogs.
General Procedure for the Synthesis of N-(2-methoxypyridin-3-yl)sulfonamide Derivatives:
-
To a solution of 3-amino-2-methoxypyridine (1.0 eq) in pyridine, add the desired sulfonyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.
Note: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of the methoxypyridine scaffold have demonstrated potent inhibitory activity against various protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway. The introduction of a fluorine atom at the 2-position of the pyridine ring is anticipated to further enhance the biological profile of these compounds.
PI3K/mTOR Dual Inhibition
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors of PI3K and mTOR have the potential to overcome feedback mechanisms that can limit the efficacy of single-target agents.
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their ability to inhibit PI3Kα and mTOR. The quantitative data for representative compounds from this series are summarized in the table below. While these compounds do not all contain the precise this compound core, they provide valuable insights into the SAR of this class of inhibitors.
Table 1: In Vitro Biological Activity of Sulfonamide Methoxypyridine Derivatives
| Compound ID | PI3Kα IC50 (nM)[1][2] | mTOR IC50 (nM)[1][2] | HCT-116 IC50 (nM)[1][2] | MCF-7 IC50 (nM)[1][2] |
| 22c | 0.22 | 23 | 20 | 130 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell proliferation.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of novel this compound derivatives, a series of in vitro and cell-based assays are typically employed. The following protocols are representative of those used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation of the substrate.
-
Quantify the extent of phosphorylation using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection of incorporated 32P.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth and viability of cancer cells.
Methodology (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the compound concentration.
Western Blot Analysis
Objective: To investigate the effect of a compound on the phosphorylation status of key proteins within a signaling pathway.
Methodology:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language to illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for the discovery of kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
Quantum Chemical Blueprint for 2-Fluoro-4-methoxypyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 2-Fluoro-4-methoxypyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental and computational studies on this specific molecule, this document serves as a blueprint for researchers, outlining established theoretical protocols and presenting illustrative computational data. The methodologies described herein are based on well-regarded practices for similar pyridine derivatives, offering a robust starting point for future investigations.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials. Understanding their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is crucial for rational drug design and the engineering of novel materials. This compound, with its electron-withdrawing fluorine atom and electron-donating methoxy group, presents an interesting case for studying the interplay of electronic effects on the pyridine ring. This guide details the application of Density Functional Theory (DFT), a workhorse of computational chemistry, to elucidate the molecular properties of this compound.
Computational and Experimental Protocols
To ensure the accuracy and reproducibility of quantum chemical calculations, a well-defined protocol is essential. The following sections detail the recommended computational methodology and the corresponding experimental techniques that would be required for validation.
Computational Methodology
The computational analysis of this compound would typically be performed using a quantum chemistry software package such as Gaussian.[1] The recommended approach involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with a high-level basis set such as 6-311++G(d,p).[1][2][3] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra.[1]
-
Electronic Property Calculations: Key electronic properties are then calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity and intermolecular interactions.
-
NMR Chemical Shift Calculations: To predict the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is employed.[4] Calculated chemical shifts are typically referenced against a standard (e.g., tetramethylsilane) to allow for comparison with experimental data.
Experimental Validation
Computational results should ideally be validated against experimental data. For this compound, the following experimental techniques would be crucial:
-
X-ray Crystallography: To obtain precise experimental data on bond lengths, bond angles, and the overall molecular geometry for comparison with the optimized computational structure.
-
FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the molecule. The experimental frequencies can then be compared with the calculated vibrational modes.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can be compared with the GIAO-calculated values.[4][6]
Data Presentation: Illustrative Computational Results
The following tables present illustrative quantitative data for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory. It is important to note that this data is predictive and awaits experimental validation.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-F | 1.345 | F-C2-N1 | 116.5 |
| C2-N1 | 1.332 | F-C2-C3 | 120.3 |
| N1-C6 | 1.341 | N1-C2-C3 | 123.2 |
| C6-H | 1.083 | C2-N1-C6 | 117.8 |
| C5-C6 | 1.385 | N1-C6-C5 | 123.5 |
| C5-H | 1.082 | C6-C5-C4 | 118.9 |
| C4-C5 | 1.391 | C5-C4-O | 124.8 |
| C4-O | 1.358 | C5-C4-C3 | 117.4 |
| O-CH3 | 1.421 | O-C4-C3 | 117.8 |
| C3-C4 | 1.390 | C4-C3-C2 | 119.2 |
| C3-H | 1.084 | C4-O-CH3 | 118.1 |
| C2-C3 | 1.389 | H-C-H (methoxy) | 109.5 (avg.) |
Table 2: Electronic Properties
| Property | Value |
| HOMO Energy | -6.89 eV |
| LUMO Energy | -0.75 eV |
| HOMO-LUMO Gap | 6.14 eV |
| Dipole Moment | 3.25 D |
Table 3: Selected Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Description |
| 1 | 3105 | C-H stretch (aromatic) |
| 2 | 3088 | C-H stretch (aromatic) |
| 3 | 3015 | C-H stretch (methoxy, asym) |
| 4 | 2965 | C-H stretch (methoxy, sym) |
| 5 | 1615 | C=C/C=N stretch |
| 6 | 1580 | C=C/C=N stretch |
| 7 | 1475 | CH₃ deformation |
| 8 | 1285 | C-O stretch |
| 9 | 1240 | C-F stretch |
| 10 | 845 | Ring breathing |
Table 4: Calculated NMR Chemical Shifts
| Atom | ¹³C Chemical Shift (ppm) | Atom | ¹H Chemical Shift (ppm) |
| C2 | 163.2 | H (C3) | 6.85 |
| C3 | 108.5 | H (C5) | 7.10 |
| C4 | 168.9 | H (C6) | 8.05 |
| C5 | 110.1 | H (methoxy) | 3.85 |
| C6 | 148.7 | ||
| CH₃ | 55.8 |
Note: ¹³C shifts are relative to TMS. ¹H shifts are relative to TMS.
Visualizations
Diagrams created using Graphviz provide a clear visual representation of the computational workflows and conceptual relationships.
Conclusion
This technical guide provides a foundational framework for the quantum chemical investigation of this compound. The detailed computational protocol, coupled with the illustrative data, offers a valuable resource for researchers in drug development and materials science. While the presented computational results are predictive, they lay the groundwork for future studies that will ideally incorporate experimental validation. The methodologies and data contained herein are intended to accelerate the exploration of this and other similarly substituted pyridines, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. journalijar.com [journalijar.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. jocpr.com [jocpr.com]
- 5. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-4-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is of paramount importance in the pharmaceutical and materials science industries for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4]
This document provides detailed application notes and protocols for the Suzuki coupling of 2-Fluoro-4-methoxypyridine with various aryl and heteroaryl boronic acids. The 2-aryl-4-methoxypyridine scaffold is a valuable pharmacophore found in numerous bioactive compounds.[5][6][7] The fluorine substituent on the pyridine ring can significantly influence the resulting molecules' physicochemical and pharmacological properties, such as metabolic stability and binding affinity, making this an attractive transformation for drug discovery programs.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][8] The mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (in this case, this compound), forming a Pd(II) complex.[8][9]
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][8][9]
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][4][9]
Data Presentation: Recommended Reaction Conditions
While optimal conditions must be determined empirically for each specific substrate combination, the following table summarizes generally effective conditions for Suzuki coupling reactions of structurally similar 2-halopyridines. This data serves as an excellent starting point for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields |
| 1 | Pd(PPh₃)₄ (5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | Moderate to Good |
| 2 | Pd(dppf)Cl₂ (3-5) | --- | K₃PO₄ (3.0) | 1,4-Dioxane | 80-100 | Good to Excellent |
| 3 | Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | Cs₂CO₃ (2.0-3.0) | Toluene / H₂O (10:1) | 80-110 | Good to Excellent |
| 4 | Pd(OAc)₂ (2) | --- | K₂CO₃ (2.0) | Isopropanol / H₂O (1:1) | 80 | Good to Excellent[4] |
| 5 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3-4.5) | KF (3.0) | 1,4-Dioxane | 110 | Good to Excellent[4] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. A key consideration for reactions involving pyridine-containing substrates is the potential for catalyst inhibition by the pyridine nitrogen.[10] The use of bulky, electron-rich phosphine ligands can mitigate this issue.[10]
General Protocol for Conventional Heating
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[10][11]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[10][11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.[3][10]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[10] Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[10][11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.[10] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10][11]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4][10] Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methoxypyridine.[4]
Protocol for Microwave-Assisted Heating
Microwave heating can often reduce reaction times significantly.
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Add the solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water).[8]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the target temperature (e.g., 120-150 °C) and hold for 10-30 minutes.
-
After cooling, perform the workup and purification as described in the conventional heating protocol.
Troubleshooting and Optimization
Several common issues can arise during Suzuki couplings with heteroaryl substrates.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.[10] | Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium and promote the catalytic cycle.[10] |
| Ineffective Base: The chosen base may be too weak or poorly soluble. | Use a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[10][11] | |
| Protodeboronation | Boronic Acid Instability: Heteroaryl boronic acids can be susceptible to cleavage of the C-B bond, especially in the presence of excess water or strong base.[10][11][12] | 1. Use the more stable boronic acid pinacol ester instead of the free acid.[1][11][12] 2. Employ milder bases like K₃PO₄ or K₂CO₃.[12] 3. Minimize water content by using anhydrous solvents.[12] |
| Homo-coupling | Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid or aryl halide.[10] | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10] |
| Dehalogenation | Stalled Catalytic Cycle: The starting halide can be reduced if the cycle is stalled after oxidative addition. | Optimize reaction conditions (temperature, ligand, base) to ensure efficient transmetalation and reductive elimination.[11] |
Applications in Drug Development
The 2-aryl-4-methoxypyridine core is a privileged scaffold in medicinal chemistry. The synthetic routes enabled by this Suzuki coupling protocol allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13] For instance, biaryl pyridines are known to effectively target the ATP-binding pockets of kinases, a critical class of enzymes in oncology and inflammation research.[13] The ability to rapidly synthesize analogs from this compound facilitates the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-Fluoro-4-methoxypyridine, a critical reaction for the synthesis of N-aryl-4-methoxypyridin-2-amines. This class of compounds is of significant interest in medicinal chemistry and materials science. The following sections detail the reaction principles, key experimental parameters, optimization strategies, and a step-by-step protocol for this transformation.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides under relatively mild conditions. The synthesis of substituted aminopyridines is of particular importance in drug discovery. However, the amination of 2-halopyridines, such as this compound, presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning, which can result in low reaction yields. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for a successful transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl fluorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-4-methoxypyridin-2-amine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.[2]
The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[3]
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection and optimization of several key parameters.
Catalyst Selection
A variety of palladium sources can be employed, including Pd(0) and Pd(II) precursors. Pre-formed palladium catalysts (precatalysts) are often preferred as they can lead to more reproducible results.
Ligand Selection
The choice of ligand is paramount for a successful reaction with 2-halopyridines. Bulky, electron-rich biarylphosphine ligands are generally the most effective as they promote the desired catalytic cycle and minimize catalyst poisoning by the pyridine nitrogen.
Base Selection
A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex. The choice of base can also influence the reaction rate and the tolerance of other functional groups in the substrates.
Solvent Selection
Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Table 1: Summary of Typical Reagents and Conditions for Buchwald-Hartwig Amination of 2-Halopyridines
| Component | Examples | Typical Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, BrettPhos Pd G4 | 1-5 mol% | Precatalysts often provide better results and easier handling.[4] |
| Ligand | XPhos, RuPhos, BrettPhos, DavePhos, Josiphos | 1.2-2.4 equivalents relative to Pd | Bulky, electron-rich ligands are crucial for activating the C-F bond and preventing catalyst poisoning.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | 1.4-2.0 equivalents | NaOtBu is a common and effective base. Weaker bases may be required for base-sensitive substrates.[4] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | 0.1-0.5 M concentration | Must be anhydrous and degassed. Toluene and dioxane are most common.[3][2] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl fluorides.[3] | |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aniline derivative. This protocol should be optimized for each specific substrate combination.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are essential for optimal results.
Materials:
-
This compound
-
Aniline derivative
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Addition of Reagents: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk flask.
-
Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene (5-10 mL) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-methoxypyridin-2-amine.
Visualizations
The following diagrams illustrate the catalytic cycle and a typical experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
The Versatile Role of 2-Fluoro-4-methoxypyridine in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-4-methoxypyridine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecular architectures for drug discovery. The strategic placement of the fluorine and methoxy groups on the pyridine ring imparts unique reactivity and physicochemical properties, making it a valuable precursor for a range of therapeutic agents, particularly in the development of kinase inhibitors for oncology.
The electron-withdrawing nature of the fluorine atom at the 2-position renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile and regioselective introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build diverse libraries of compounds. The methoxy group at the 4-position, in addition to influencing the electronic properties of the ring, can provide a handle for further functionalization or act as a key pharmacophoric element for target binding. The metabolic stability often associated with fluorinated compounds further enhances the appeal of this scaffold in drug design.[1]
Application in Kinase Inhibitor Synthesis
A prominent application of this compound and its analogs is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The 2-amino-4-methoxypyridine scaffold, readily accessible from this compound via SNAr with an appropriate amine, is a common feature in a number of potent and selective kinase inhibitors.
FLT3 and Aurora Kinase Inhibition
FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are two important targets in oncology. Activating mutations in FLT3 are found in a significant proportion of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[4] The this compound scaffold can be elaborated to generate potent inhibitors of these and other kinases. For instance, derivatives of this scaffold have been incorporated into molecules targeting the PI3K/mTOR pathway, another critical signaling cascade in cancer.[5][6]
Quantitative Data: Bioactivity of Structurally Related Kinase Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors that feature a substituted pyridine core, illustrating the potency that can be achieved with scaffolds accessible from this compound and its analogs.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Potency (IC50, nM) | Cell Line |
| 12a | Aurora A / Aurora B | 309 / 293 | 1310 | HCT-116 |
| 22c | PI3Kα / mTOR | 0.22 / 23 | 20 | HCT-116 |
| 6z | FLT3-ITD | (enzymatic) <10 | (cellular) <10 | MOLM-13 |
| 13 | Aurora A | 64.9 ± 13.7 | >1000 (cMYC reduction) | SCLC cell lines |
Data for compound 12a is from a study on 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.[7] Data for compound 22c is from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[6] Data for compound 6z is from a study on 2,4-disubstituted pyridine derivatives as FLT3 inhibitors.[2] Data for compound 13 is from a study on pyrimidine-based Aurora kinase inhibitors.[8]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-4-methoxypyridine derivative.
Materials:
-
This compound
-
Amine (e.g., morpholine, 4-fluoroaniline)
-
Potassium carbonate (K2CO3) or other suitable base (e.g., DIPEA)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent (e.g., DMF, NMP)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-methoxypyridine product.
Protocol 2: Kinase Inhibition Assay (General Principle)
The inhibitory activity of a synthesized compound against a target kinase can be determined using various assay formats. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Principle: The kinase reaction is performed in the presence of the kinase, its substrate, ATP, and varying concentrations of the inhibitor. After the reaction, a reagent is added that contains luciferase, which produces light in the presence of the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.
General Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Add the ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations of Signaling Pathways and Experimental Workflow
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Caption: General workflow for SNAr on this compound.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Identification of 2,4-disubstitued pyridine derivatives as potent FMS-like tyrosine receptor kinase 3 (FLT3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-methoxypyridine as a Versatile Building Block for Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methoxypyridine is a key heterocyclic building block in the design and synthesis of novel agrochemicals. The pyridine scaffold is a prevalent feature in a multitude of commercialized pesticides, including fungicides, herbicides, and insecticides.[1][2] The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring significantly activates the molecule for nucleophilic aromatic substitution (SNAr). This enhanced reactivity, coupled with the electronic influence of the 4-methoxy group, makes this compound an attractive starting material for the rapid generation of diverse libraries of candidate agrochemicals.[3]
The C-F bond, typically the strongest single bond to carbon, paradoxically renders the fluorine atom an excellent leaving group in SNAr reactions. This is a consequence of the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[3] This heightened reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines, leading to greater functional group tolerance and broader substrate scope.[3]
These application notes provide an overview of the utility of this compound in the synthesis of potential agrochemical candidates. Detailed experimental protocols for nucleophilic aromatic substitution with various nucleophile classes are presented, along with representative quantitative data.
Agrochemical Applications
While direct synthetic routes from this compound to currently registered agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in potent herbicidal molecules. For instance, the herbicides Halauxifen-methyl and Florpyrauxifen-benzyl contain a substituted 2-fluoro-3-methoxyphenyl group linked to a pyridine core.[4][5] The key intermediate for these herbicides is (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, which is synthesized from 2-chloro-6-fluoroanisole.[4][6] Although a different isomer, the underlying principle of utilizing a fluorinated methoxy-substituted aromatic ring highlights the importance of this structural arrangement in modern herbicide design.
The primary application of this compound in an agrochemical discovery context is its use in SNAr reactions to create novel derivatives for biological screening. By reacting this compound with a variety of amines, phenols, and thiols, researchers can generate libraries of compounds with diverse physicochemical properties, increasing the probability of identifying new herbicidal, fungicidal, or insecticidal leads.
Data Presentation: Representative SNAr Reactions
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. The data is compiled from analogous reactions on 2-fluoropyridines and serves as a guide for expected outcomes.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80-100 | 16-24 | >90 |
| Piperidine | Et₃N | Acetonitrile | 80 | 12 | 85-95 |
| Aniline | NaH | THF | 60 | 8 | 70-85 |
| 4-Chloroaniline | K₃PO₄ | Dioxane | 100 | 18 | 75-90 |
Table 2: SNAr with Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 80-90 |
| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 110 | 10 | >90 |
| 4-Chlorophenol | NaH | THF | 65 | 16 | 75-85 |
| 2-Naphthol | K₃PO₄ | DMSO | 120 | 24 | 70-80 |
Table 3: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMAc | 25-100 | 4-12 | >90 |
| 4-Methylthiophenol | NaH | THF | 60 | 6 | 85-95 |
| Benzyl mercaptan | Et₃N | Acetonitrile | 80 | 8 | 80-90 |
| Cyclohexanethiol | K₂CO₃ | DMF | 100 | 16 | 75-85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reaction with atmospheric moisture, especially when using strong bases like NaH.
-
Anhydrous solvents should be used for optimal results.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Synthesis of 2-(Morpholin-4-yl)-4-methoxypyridine (Amine Nucleophile)
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(morpholin-4-yl)-4-methoxypyridine.
Protocol 2: Synthesis of 4-Methoxy-2-(phenoxy)pyridine (Phenol Nucleophile)
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor by TLC.
-
After completion (typically 12 hours), cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Synthesis of 4-Methoxy-2-(phenylthio)pyridine (Thiol Nucleophile)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMAc, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).[7]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring by TLC until the starting material is consumed.[7]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-methoxy-2-(phenylthio)pyridine.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of SNAr on this compound.
Caption: General experimental workflow for SNAr reactions.
Caption: Logic flow for agrochemical discovery using this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 6. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. The pyridine scaffold is a privileged structure in the design of these inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. 2-Fluoro-4-methoxypyridine is a versatile building block for the synthesis of novel kinase inhibitors. The fluorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 4-position can be retained or further functionalized. This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on key chemical transformations and biological contexts.
Key Synthetic Strategies
The synthesis of kinase inhibitors from this compound primarily relies on two powerful chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for nucleophilic attack by amines, thiols, and other nucleophiles. This reaction is fundamental for introducing key side chains that interact with the kinase active site.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): While the fluorine atom is the primary site for SNAr, derivatization of the pyridine ring can introduce other handles (e.g., a bromine or iodine atom) suitable for cross-coupling reactions to form C-C bonds with various aryl and heteroaryl partners.
Target Kinase Signaling Pathways
Pyridine-based inhibitors are known to target a wide range of kinases involved in critical cellular processes. Two prominent examples are the p38 MAP Kinase and Aurora Kinase pathways.
p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Small molecule inhibitors targeting p38α have shown therapeutic potential.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Aurora Kinase Pathway
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6][7][8][9][10] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Experimental Protocols
The following protocols are representative methods for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on established methodologies for structurally similar compounds.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the reaction of this compound with a primary or secondary amine to form a 2-amino-4-methoxypyridine derivative, a common core structure in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline, morpholine, or other primary/secondary amine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-methoxypyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 2-halo-4-methoxypyridine (where the halo is Br or I, which can be introduced via standard methods) with an aryl or heteroaryl boronic acid.
Reaction Scheme:
Materials:
-
2-Bromo-4-methoxypyridine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 2-bromo-4-methoxypyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-methoxypyridine product.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
Application Notes: Protocol for Nucleophilic Aromatic Substitution on 2-Fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal and materials chemistry for the functionalization of electron-deficient aromatic systems. Pyridine rings, being electron-deficient heterocycles, are particularly well-suited for this transformation. In the case of 2-fluoro-4-methoxypyridine, the fluorine atom at the 2-position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen.
The reactivity of halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I, which is contrary to SN1/SN2 reactions.[1] This is because the high electronegativity of fluorine polarizes the C-F bond, increasing the electrophilicity of the carbon atom and stabilizing the negatively charged intermediate.[1] The 4-methoxy group, being an electron-donating group, can modulate the reactivity but the primary activation is provided by the ring nitrogen at the ortho-position.
These application notes provide detailed protocols for the SNAr of this compound with common classes of nucleophiles, including amines, alcohols, and thiols, to yield a diverse range of substituted pyridine derivatives.
General Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this intermediate is effectively delocalized by the electron-withdrawing pyridine nitrogen. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[1][2]
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and strong bases like NaH are moisture-sensitive and can be pyrophoric; handle under an inert atmosphere.
Protocol 1: Reaction with an Amine (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of 2-(morpholino)-4-methoxypyridine.
Materials and Reagents:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Under an inert atmosphere, add anhydrous DMSO to dissolve the starting material.
-
Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).[1]
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-4-methoxypyridine.
-
Characterize the final product using techniques such as NMR and MS.
Protocol 2: Reaction with an Alcohol/Phenol
This protocol requires the use of a strong base to generate the nucleophilic alkoxide or phenoxide in situ.
Materials and Reagents:
-
This compound
-
Alcohol or Phenol of interest
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and dissolve it in anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.[2]
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.[2]
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the product with DCM or EtOAc (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield the desired 2-alkoxy- or 2-phenoxy-4-methoxypyridine.[1]
-
Characterize the final product.
Protocol 3: Reaction with a Thiol
Similar to alcohols, thiols require deprotonation with a strong base to form the more potent thiolate nucleophile.
Materials and Reagents:
-
This compound
-
Thiol of interest
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried glassware and inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[2]
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).[2]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the desired 2-(thioether)-4-methoxypyridine.
-
Characterize the final product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the SNAr on this compound with various nucleophiles, based on established protocols for analogous 2-halopyridine systems.[1][2][3] Researchers should perform optimization for each new nucleophile to maximize yield.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Primary/Secondary Amine | Morpholine | K₂CO₃, Et₃N | DMSO, DMF | 80 - 100 | 70 - 95% |
| Alcohol | Benzyl Alcohol | NaH, t-BuOK | DMF, THF | 60 - 80 | 60 - 85% |
| Phenol | Phenol | K₂CO₃, NaH | DMF, DMSO | 80 - 120 | 65 - 90% |
| Thiol | Ethanethiol | NaH, K₂CO₃ | THF, DMF | 25 - 60 | 75 - 95% |
Yields are estimates based on analogous reactions and may vary depending on the specific substrate and nucleophile used.
Experimental Workflow
The logical flow for performing a typical SNAr experiment on this compound is depicted below.
Caption: General workflow for SNAr on this compound.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for synthesizing a wide array of 2-substituted pyridine derivatives. The protocols provided herein serve as a solid foundation for researchers in drug discovery and materials science. By selecting the appropriate nucleophile and optimizing reaction conditions such as base, solvent, and temperature, a diverse library of compounds can be efficiently generated for further investigation.
References
Application Notes and Protocols for the Metalation of 2-Fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective functionalization of pyridine rings is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active compounds. Directed ortho-metalation (DoM) has emerged as a powerful and versatile strategy for the precise introduction of substituents onto the pyridine scaffold. This document provides detailed application notes and experimental protocols for the metalation of 2-fluoro-4-methoxypyridine, a valuable starting material in the synthesis of complex molecules for drug discovery and development. The presence of both a fluorine atom and a methoxy group on the pyridine ring offers unique electronic properties and multiple sites for directed metalation, making it a versatile building block.
The inherent polarity and directing effects of the substituents on the this compound ring play a crucial role in determining the regioselectivity of the metalation reaction. The methoxy group at the 4-position is a potent directing group, favoring deprotonation at the ortho positions (C3 and C5). The fluorine atom at the 2-position also directs metalation to its ortho position (C3). The synergistic effect of these two groups strongly favors the formation of the 3-lithiated intermediate, which can then be trapped with a variety of electrophiles to introduce diverse functional groups at this position. This high regioselectivity is a key advantage in multi-step syntheses, avoiding the need for protecting groups and complex purification procedures.
Data Presentation
The following tables summarize the quantitative data for the metalation of substituted pyridines, including reaction conditions and yields for various electrophiles. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provides a strong predictive framework for expected outcomes.
Table 1: Metalation of 2-Bromo-4-methoxypyridine
| Base/Solvent | Temperature (°C) | Electrophile (E+) | Product | Yield (%) | Reference |
| LTMP/THF | -78 | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | 70 (overall for 2 steps) | [1] |
| LTMP/THF | -78 | (CHO)₂, then NaBH₄ | (2-Bromo-4-methoxypyridin-3-yl)methanol | - | [1] |
Table 2: Metalation of 2,5-Dibromopyridine
| Base/Solvent | Temperature (°C) | Electrophile (E+) | Product | Yield (%) | Reference |
| LDA/THF | -78 | I₂ | 2,5-Dibromo-4-iodopyridine | excellent | [1] |
| LDA/THF | -78 | (MeO)₃B, then H₂O₂ | 2,5-Dibromo-4-hydroxypyridine | 94 | [1] |
| LDA/THF | -78 | DMF | 2,5-Dibromo-4-pyridinecarboxaldehyde | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the metalation of substituted pyridines. These protocols can be adapted for the metalation of this compound.
Protocol 1: General Procedure for the Lithiation of a Substituted Pyridine and Trapping with an Electrophile (e.g., Iodine)
This protocol is adapted from the synthesis of 3-iodo-4-methoxypyridine and can be considered a starting point for the iodination of this compound at the 3-position.[2]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, argon-flushed glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Prepare a solution of iodine (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodo-2-fluoro-4-methoxypyridine.
Protocol 2: General Procedure for the Lithiation of a Substituted Pyridine and Trapping with N,N-Dimethylformamide (DMF)
This protocol is adapted from the synthesis of 2-bromo-4-methoxy-3-pyridinecarboxaldehyde and can be used as a template for the formylation of this compound at the 3-position.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
2,2,6,6-Tetramethylpiperidine (TMP) (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography
Equipment:
-
As listed in Protocol 1.
Procedure:
-
Preparation of Lithium Tetramethylpiperidide (LTMP): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF. Cool the solution to -20 °C. Add n-BuLi (1.1 equivalents) dropwise and stir for 30 minutes at this temperature. Then, cool the solution to -78 °C.
-
Lithiation: To the freshly prepared LTMP solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-4-methoxy-3-pyridinecarboxaldehyde.
Mandatory Visualization
Caption: Workflow for the directed ortho-metalation of this compound.
Caption: Regioselectivity in the metalation of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoro-4-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 2-Fluoro-4-methoxypyridine and its derivatives. The protocols detailed below are designed for robust and scalable production, crucial for applications in medicinal chemistry and drug development where this scaffold is a key building block.
Overview of Synthetic Strategy
The primary route for the large-scale synthesis of this compound is the Balz-Schiemann reaction. This well-established method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source. For the synthesis of this compound, the readily available 2-amino-4-methoxypyridine serves as the starting material.
Subsequent derivatization of the synthesized this compound can be achieved through various cross-coupling reactions. A common and versatile method is the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents at other positions on the pyridine ring.
Experimental Protocols
Scale-up Synthesis of this compound via Balz-Schiemann Reaction
This protocol outlines the synthesis of this compound from 2-amino-4-methoxypyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-4-methoxypyridine | ≥98% | Sigma-Aldrich |
| Hydrofluoroboric acid (HBF₄) | 48-50% in H₂O | Alfa Aesar |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99.7% | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | --- |
| Toluene | ACS Grade | --- |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Large filtration funnel and filter paper
-
Rotary evaporator
-
Fractional distillation apparatus
Step-by-Step Protocol:
-
Diazotization:
-
Charge the 10 L reactor with 2-amino-4-methoxypyridine (1.0 kg, 8.05 mol).
-
Under stirring, add hydrofluoroboric acid (48% aqueous solution, 3.5 L) while maintaining the internal temperature below 20 °C by cooling the reactor jacket.
-
Cool the resulting slurry to -5 °C to 0 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (0.61 kg, 8.86 mol) in deionized water (1.5 L).
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 1 hour at 0-5 °C.
-
-
Isolation of the Diazonium Salt:
-
Filter the cold slurry through a large filtration funnel.
-
Wash the collected solid with cold diethyl ether (3 x 1 L).
-
Dry the isolated diazonium tetrafluoroborate salt under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care. It is recommended to proceed to the next step without complete drying.
-
-
Thermal Decomposition (Balz-Schiemann Reaction):
-
Carefully transfer the moist diazonium salt to a suitable vessel for thermal decomposition. For larger scales, a specialized reactor designed for such reactions is recommended.
-
Alternatively, the salt can be decomposed in a high-boiling point solvent. Add toluene (5 L) to the reactor containing the diazonium salt.
-
Heat the mixture gradually to 100-110 °C. Vigorous gas evolution (N₂) will be observed.
-
Maintain the temperature until gas evolution ceases (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a large vessel containing a saturated sodium bicarbonate solution (10 L) with stirring.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 1.0 kg (2-amino-4-methoxypyridine) |
| Product Yield | 0.75 - 0.85 kg |
| Molar Yield | 73 - 83% |
| Purity (by GC) | >98% |
Diagram of the Synthesis Workflow:
Caption: Workflow for the scale-up synthesis of this compound.
Synthesis of a this compound Derivative: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a borylated this compound with an aryl halide. First, a borylation reaction is performed to create the boronic acid ester derivative.
Part A: Borylation of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | As synthesized above | --- |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Triisopropyl borate | ≥98% | Alfa Aesar |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | VWR |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | --- |
Equipment:
-
Multi-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Syringes and needles
Step-by-Step Protocol:
-
Lithiation:
-
To a solution of this compound (100 g, 0.786 mol) in anhydrous THF (1 L) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 346 mL, 0.865 mol) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Borylation:
-
Add triisopropyl borate (222 mL, 0.944 mol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~2.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the crude (2-Fluoro-4-methoxypyridin-X-yl)boronic acid or its ester (position of borylation depends on directing effects, typically at an available ortho or meta position).
-
Part B: Suzuki-Miyaura Coupling
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| (2-Fluoro-4-methoxypyridin-X-yl)boronic acid/ester | As synthesized above | --- |
| Aryl bromide/iodide | --- | TCI Chemicals |
| Pd(PPh₃)₄ | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | --- |
| 1,4-Dioxane | Anhydrous | --- |
| Water | Deionized | --- |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a reactor, combine the boronic acid/ester derivative (1.0 eq), the aryl halide (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Expected for Suzuki Coupling):
| Parameter | Value |
| Substrate | (2-Fluoro-4-methoxypyridin-X-yl)boronic acid/ester |
| Product Yield | 70 - 90% |
| Purity (by HPLC) | >97% |
Diagram of the Derivatization Workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Safety Considerations
-
The Balz-Schiemann reaction involves the formation of a potentially explosive diazonium salt. Strict temperature control and appropriate safety precautions are essential.
-
Hydrofluoroboric acid is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.
-
Palladium catalysts can be flammable and should be handled with care.
These protocols provide a foundation for the scale-up synthesis of this compound and its derivatives. Optimization of reaction conditions may be necessary depending on the specific scale and equipment used.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex reaction.[1] This process involves the displacement of a chloride ion from the precursor, 2-Chloro-4-methoxypyridine, using a fluoride source.
Q2: What are the typical reagents and conditions for this synthesis?
The synthesis of this compound via the Halex reaction typically involves heating 2-Chloro-4-methoxypyridine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[2] Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane.[2][3] The reaction often requires elevated temperatures, generally in the range of 150-250 °C, to proceed at a reasonable rate.[2]
Q3: What are the potential side reactions I should be aware of?
Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yields. The most common side reactions include:
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product, forming 4-methoxy-2-pyridone. This is a significant issue as pyridones can be difficult to separate from the desired product.[1][4]
-
Incomplete Reaction: The reaction may not go to completion, resulting in the presence of the starting material, 2-Chloro-4-methoxypyridine, in the final product mixture.
-
Decomposition: At the high temperatures required for the Halex reaction, thermal decomposition of the starting material, product, or solvent can occur, leading to the formation of various byproducts.
-
Solvent-Related Impurities: Some polar aprotic solvents, like DMF, can decompose at high temperatures, which may introduce impurities into the reaction mixture.[5]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion to Product | Insufficiently Anhydrous Conditions: Trace amounts of water can deactivate the fluoride source and lead to hydrolysis side reactions.[1] | Ensure all reagents and solvents are rigorously dried before use. Consider using a Dean-Stark apparatus to remove any water generated during the reaction. |
| Low Reaction Temperature: The activation energy for the SNAr reaction may not be met. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. | |
| Poor Solubility of Fluoride Salt: The fluoride salt may not be sufficiently soluble in the chosen solvent to react effectively. | Consider using a more soluble fluoride source like cesium fluoride (CsF) or adding a phase-transfer catalyst. | |
| Formation of 4-methoxy-2-pyridone | Presence of Water: As mentioned, water can lead to the formation of the corresponding pyridone.[1][4] | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Presence of Starting Material in Product | Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | Increase the reaction time and/or temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). |
| Darkening or Tarring of the Reaction Mixture | Thermal Decomposition: The reaction temperature may be too high, causing decomposition of the starting material, product, or solvent. | Optimize the reaction temperature by running small-scale experiments at various temperatures. Consider using a solvent with a higher boiling point if necessary. |
| Difficult Purification | Similar Polarity of Product and Byproducts: The desired product and key impurities like the starting material or the pyridone may have similar polarities, making chromatographic separation challenging. | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases) or consider alternative purification techniques like distillation or crystallization. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Halex Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Chloro-4-methoxypyridine
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add 2-Chloro-4-methoxypyridine (1 equivalent) and anhydrous DMSO.
-
Add anhydrous potassium fluoride (2-3 equivalents) to the mixture.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Halex process - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-4-methoxypyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Fluoro-4-methoxypyridine and its derivatives.
Troubleshooting Guide & FAQs
This section provides solutions to common problems encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: After my synthesis, TLC analysis of the crude product shows multiple spots close to my desired product. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate indicates that, along with your desired this compound derivative, byproducts have likely formed. Common impurities include:
-
Isomeric Byproducts: Depending on the synthetic route, fluorination or other substitutions can sometimes occur at different positions on the pyridine ring, leading to constitutional isomers.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Over-fluorinated or Poly-substituted Products: Under certain conditions, more than one fluorine atom or other substituent may be added to the pyridine ring.
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis under acidic conditions, leading to the corresponding pyridone.
Q2: I'm having trouble separating my product from a closely-eluting impurity by column chromatography. What can I do?
A2: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Optimize Your Mobile Phase: A good starting point for fluorinated pyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] An ideal Rf value for your target compound on TLC is between 0.2 and 0.4 for optimal separation. Experiment with different solvent ratios to maximize the separation between your product and the impurity.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to resolve compounds with similar polarities.
-
Deactivate the Silica Gel: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to peak tailing and poor separation. To mitigate this, you can use deactivated silica gel. A common method is to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1]
-
Try an Alternative Stationary Phase: If deactivating silica gel is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive or basic compounds.[1] Reversed-phase (C18) silica is another option, where separation is based on hydrophobicity rather than polarity.
Q3: My compound is streaking or tailing significantly on the TLC plate and column. Why is this happening and how can I fix it?
A3: Streaking or tailing is often caused by the interaction of the basic pyridine nitrogen with the acidic silica gel.[1] To resolve this:
-
Add a Basic Modifier: As mentioned in Q2, adding a small amount of triethylamine or another amine to your TLC developing solvent and column chromatography eluent can neutralize the acidic sites on the silica and lead to sharper spots and peaks.[1]
-
Consider a Different Stationary Phase: As with co-elution issues, switching to neutral or basic alumina, or a reversed-phase column, can prevent these unwanted interactions.
Q4: My this compound derivative seems to be degrading on the silica gel column. What are the signs and what can I do?
A4: Degradation on the column can manifest as the appearance of new spots on TLC of the collected fractions that were not in the crude mixture, or a continuous "smear" of product eluting over many fractions. The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Deactivate the Silica: The first line of defense is to use a deactivated silica gel by adding a base like triethylamine to the eluent.[1]
-
Switch to a Less Acidic Stationary Phase: Neutral alumina is often a good choice for compounds that are sensitive to acid.
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution, without sacrificing separation.
Q5: I'm experiencing low yield after column chromatography. What are the potential causes?
A5: Low recovery can be frustrating. Here are some common culprits:
-
Irreversible Adsorption: Your compound may be binding too strongly to the silica gel, especially if it is basic.[1] Using a deactivated silica or an alternative stationary phase can help.
-
Product Degradation: As discussed in Q4, your compound may be degrading on the column.
-
Co-elution with Impurities: If separation is poor, you may have to discard mixed fractions, leading to a lower yield of pure product.
-
Improper Column Packing: A poorly packed column can lead to channeling and inefficient separation, resulting in broader peaks and more mixed fractions.
Q6: My product "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be due to several factors:
-
The solution is too concentrated: Try adding a little more of the hot solvent.
-
The solution is cooling too quickly: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Impurities are inhibiting crystallization: If the product is still relatively impure, a preliminary purification by column chromatography may be necessary.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. Adding a "seed crystal" of the pure compound, if available, can also initiate crystallization.
Data Presentation
The following table provides a general comparison of expected outcomes for different purification methods for this compound derivatives based on data for analogous compounds. Actual results may vary.
| Purification Method | Typical Purity | Typical Yield | Key Considerations |
| Column Chromatography (Standard Silica) | Moderate to High | 60-85% | Potential for tailing and degradation; may require basic modifier in eluent. |
| Column Chromatography (Deactivated Silica) | High | 70-90% | Improved peak shape and recovery for basic compounds.[1] |
| Column Chromatography (Alumina) | High | 70-90% | Good alternative for acid-sensitive compounds.[1] |
| Recrystallization | High to Very High | 50-80% | Dependent on finding a suitable solvent system; can be very effective for removing small amounts of impurities. |
| Preparative TLC/HPLC | Very High | Variable (depends on scale) | Suitable for small quantities and difficult separations. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Deactivated Silica)
Objective: To purify a crude this compound derivative by flash column chromatography using silica gel deactivated with triethylamine.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in various solvent systems of Hexanes:EtOAc. A good starting point is a 9:1 mixture.
-
To improve spot shape, add 0.5-1% TEA to the solvent system.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc with 1% TEA).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) and remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial solvent system, collecting fractions.
-
Monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
Objective: To purify a solid this compound derivative by recrystallization.
Materials:
-
Crude solid this compound derivative
-
A selection of solvents for testing (e.g., ethyl acetate, petroleum ether, hexanes, ethanol, acetone, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the solutions to cool. The best solvent will be one in which the compound crystallizes out upon cooling.
-
A mixture of solvents, such as ethyl acetate/petroleum ether, can also be effective.[2] In this case, dissolve the compound in the more soluble solvent (ethyl acetate) and add the less soluble solvent (petroleum ether) until the solution becomes cloudy. Then, add a few drops of the more soluble solvent to clarify the solution before cooling.
-
-
Recrystallization:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove the colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all traces of solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound derivatives.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-methoxypyridine Amination
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the amination of 2-Fluoro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Which primary method should I use for the amination of this compound: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
The choice depends on the nucleophilicity of your amine and the desired reaction conditions.
-
SNAr: This method is often preferred for its simplicity and lack of transition-metal catalysts. It works well when the amine is a strong nucleophile. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[1][2][3] Reactions of 2-fluoropyridines are noted to be significantly faster than those of corresponding 2-chloropyridines, potentially allowing for milder reaction conditions.[2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is exceptionally versatile and is often the method of choice for a broader range of amines, including less nucleophilic or sterically hindered ones.[4][5][6] It requires careful optimization of the catalyst, ligand, and base.
Q2: My Buchwald-Hartwig amination is giving a low yield. What is the most common cause?
A primary challenge with 2-halopyridine substrates is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst, thereby inhibiting its activity.[7] The selection of a suitable bulky, electron-rich phosphine ligand is critical to shield the palladium center and facilitate the catalytic cycle.[7][8]
Q3: What are the most common side products and how can they be minimized?
-
Hydroxypyridine (Pyridone) Formation: This results from the hydrolysis of the this compound starting material, particularly under basic conditions at elevated temperatures.[8] To minimize this, ensure the use of anhydrous solvents and reagents and consider using a non-nucleophilic base.
-
Defluorination: In some cases, the fluorine atom can be removed, especially under harsh conditions or with certain catalyst systems. Optimizing for milder conditions (lower temperature, shorter reaction time) can mitigate this.[9]
-
Homocoupling: In Buchwald-Hartwig reactions, side products from the homocoupling of the aryl halide can sometimes be observed. This is often related to catalyst decomposition or suboptimal reaction conditions.
Q4: How do I select the optimal base for my reaction?
The choice of base is critical and depends on the reaction type.
-
For SNAr: A strong base like NaH or n-butyllithium can be used to deprotonate the amine, forming a more potent lithium amide nucleophile.[10] Simpler conditions may involve using an excess of the amine itself or a non-nucleophilic organic base.
-
For Buchwald-Hartwig: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[8] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective and allow for broader functional group tolerance.[8][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amination of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution(s) |
| Catalyst Poisoning (Buchwald-Hartwig) | The pyridine nitrogen is likely coordinating to the palladium center.[7] Solution: Switch to a bulkier, electron-rich ligand (e.g., BrettPhos, RuPhos, XPhos) to sterically hinder this interaction.[9][12] |
| Insufficiently Nucleophilic Amine (SNAr) | The amine may not be reactive enough to displace the fluoride directly. Solution: Pre-treat the amine with a strong base like NaH or n-BuLi to generate the more nucleophilic amide anion.[10] Alternatively, switch to the Buchwald-Hartwig protocol. |
| Suboptimal Reaction Temperature | The reaction may require more thermal energy to proceed or, conversely, may be decomposing at high temperatures. Solution: Screen a range of temperatures (e.g., 80°C to 110°C for Buchwald-Hartwig).[8] For SNAr, temperatures can vary widely, from room temperature to 130°C.[2] |
| Incorrect Base Selection | The base may be too weak to facilitate a key step in the catalytic cycle (Buchwald-Hartwig) or to generate the nucleophile (SNAr). Solution: For Buchwald-Hartwig, switch to a stronger base like NaOtBu or LHMDS. If side reactions are an issue, try Cs₂CO₃ or K₃PO₄.[11][13] |
| Poor Quality of Reagents/Solvents | Water or other impurities can lead to side reactions like hydrolysis or catalyst deactivation. Solution: Use anhydrous solvents, degas the solvent prior to use (especially for Buchwald-Hartwig), and ensure the purity of your starting materials. |
Issue 2: Significant Side Product Formation
| Possible Cause | Suggested Solution(s) |
| Hydrolysis of Starting Material | Presence of water is leading to the formation of 4-methoxy-2-pyridone.[8] Solution: Use anhydrous, degassed solvents. Handle hygroscopic bases (e.g., K₃PO₄) in a glovebox. |
| Reaction with Solvent | Certain solvents, like DMF, can participate in side reactions under some conditions.[8] Solution: Switch to a more inert solvent such as toluene, dioxane, or THF.[8][13] |
| Over-arylation of Primary Amines | Formation of a diarylamine product when mono-arylation is desired. Solution: Use a ligand known to favor mono-arylation, such as BrettPhos.[14] Adjusting the stoichiometry of the amine may also help. |
Process and Logic Diagrams
Caption: General troubleshooting workflow for amination reactions.
Caption: A simplified Buchwald-Hartwig catalytic cycle.[4][7]
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize conditions for related fluoropyridine aminations. While specific to the cited substrates, these parameters provide an excellent starting point for this compound.
Table 1: Buchwald-Hartwig Amination of 2-Chloropyridines with a Primary Amine
Substrate: 2-Chloropyridine, Amine: Octylamine
| Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 0.5 Pd₂(dba)₃ | 1.5 Josiphos-type | NaOtBu | Toluene | 100 | 18 | >98 |
| 0.0005 Pd(OAc)₂ | 0.001 Josiphos-type | NaOtBu | Toluene | 100 | 18 | >98 |
(Data adapted from studies on highly active Josiphos ligands, demonstrating catalyst efficiency).[15]
Table 2: SNAr Amination of 2-Fluoropyridine
Substrate: 2-Fluoropyridine, Amine: Various
| Amine | Base/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Neat (amine as solvent) | None | 25 | 2 | Good |
| Piperidine | Lithium amide of piperidine | THF | 25 | 2 | 85 |
| Benzylamine | K₂CO₃ | DMSO | 80 | 12 | 95 |
(Data compiled and adapted from various sources on SNAr reactions of 2-fluoropyridine).[2][10]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and requires optimization for specific amines.
-
Preparation (Inert Atmosphere): In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., RuPhos, 2-4 mol %) to an oven-dried reaction vial or flask.[7]
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M).[7][8]
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Filter through a pad of celite to remove palladium residues.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for SNAr Amination
This method is suitable for strongly nucleophilic amines.
-
Preparation: To a round-bottomed flask, add the amine (2.0-3.0 equiv) and a suitable solvent (e.g., DMSO, THF, or use the amine neat if it is a liquid).[10][16]
-
Substrate Addition: Add this compound (1.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C or higher) and stir for 2-24 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-Fluoro-4-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-Fluoro-4-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or residual solvents. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.
-
Isomeric Byproducts: Formation of other positional isomers of fluoro-methoxypyridine can occur.
-
Over-halogenated or Under-halogenated Species: Impurities with additional or missing halogen atoms might be generated.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the fluoro or methoxy group.
-
Residual Solvents: Solvents used in the synthesis or work-up (e.g., toluene, acetonitrile, ethyl acetate) may remain in the final product.[1]
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information to identify and quantify impurities. Specific chemical shifts can help identify common solvent impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and quantifying the purity of the final product.
Q3: What are the primary methods for purifying crude this compound?
A3: The choice of purification method depends on the physical state of the product and the nature of the impurities. The most common techniques are:
-
Fractional Distillation: Suitable for liquid products where impurities have significantly different boiling points.
-
Flash Column Chromatography: A highly effective method for separating compounds with different polarities.[3][4]
-
Recrystallization: An excellent technique for purifying solid products by removing small amounts of impurities.[5][6]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). |
| Co-elution of Impurities with Product | Column overloading. Improperly packed column. | Use a larger column or reduce the amount of crude material loaded. Ensure the silica gel is packed uniformly without cracks or channels. |
| Product is not Eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Broad or Tailing Peaks | Sample is not sufficiently soluble in the mobile phase. Acidic or basic nature of the compound interacting with silica. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too quickly. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored impurities in the final crystals | Impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Data Presentation
The following tables present representative data for the purification of this compound using different techniques. Note: These are illustrative values and actual results may vary.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |
| Fractional Distillation | 85 | >98 | 70-85 |
| Flash Column Chromatography | 85 | >99 | 60-80 |
| Recrystallization | 95 | >99.5 | 75-90 |
Table 2: Impurity Profile Before and After Flash Chromatography
| Impurity | Initial Level (%) | Final Level (%) |
| Isomeric Impurity A | 5.2 | <0.1 |
| Unreacted Starting Material | 3.5 | Not Detected |
| Dihalogenated Byproduct | 2.8 | Not Detected |
| Unknown Impurity 1 | 3.5 | <0.05 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Preparation: Prepare a suitable eluent system, typically a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis (a good starting point is 9:1 hexane:ethyl acetate).
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, heptane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A two-solvent system can also be effective.[6][7]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove any remaining solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for flash column chromatography.
References
Troubleshooting failed reactions involving 2-Fluoro-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common reaction is nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom at the C2 position is displaced by a nucleophile. The pyridine ring is "activated" towards this type of reaction, particularly at the 2- and 4-positions, because the electronegative nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] 2-Fluoropyridines are especially reactive in SNAr reactions, often more so than their chloro- or bromo- counterparts, due to the high electronegativity of fluorine.[2]
Common nucleophiles used in SNAr reactions with this compound include:
-
Primary and secondary amines
-
Alcohols and phenols (as alkoxides or phenoxides)
-
Thiols (as thiolates)
-
Azides
Q2: What are the typical reaction conditions for a successful SNAr reaction with this compound?
A2: Typical conditions for SNAr reactions on 2-fluoropyridines involve reacting the substrate with a nucleophile in the presence of a base in a polar aprotic solvent. Heating is often required to drive the reaction to completion.
| Component | Example | Purpose |
| Solvent | DMSO, DMF, NMP, Dioxane | To dissolve reactants and facilitate the reaction. |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | To deprotonate the nucleophile, making it more reactive. |
| Nucleophile | Primary/secondary amines, alcohols, thiols | The species that replaces the fluorine atom. |
| Temperature | Room temperature to 150 °C | To provide sufficient energy for the reaction to proceed. |
Q3: My SNAr reaction with this compound is not working or giving a low yield. What are the common causes?
A3: Several factors can contribute to a failed or low-yielding SNAr reaction:
-
Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the pyridine ring. Ensure the nucleophile is properly activated (e.g., by using a strong enough base to generate the corresponding anion).
-
Inappropriate solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, leaving the anionic nucleophile more reactive.
-
Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature, gradually increasing the temperature may improve the conversion.
-
Poor quality starting material: Impurities in the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials.
-
Steric hindrance: A bulky nucleophile or significant steric hindrance on the pyridine ring can slow down or prevent the reaction.
-
Deactivation by the methoxy group: While the fluorine at C2 is activating, the methoxy group at C4 is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the product is very low.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Insufficiently activated nucleophile | Use a stronger base (e.g., NaH or t-BuOK instead of K₂CO₃) to fully deprotonate the nucleophile. For amine nucleophiles, a slight excess of the amine can sometimes act as the base. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and decomposition. |
| Inappropriate solvent | Switch to a more polar aprotic solvent like DMSO or NMP, which can accelerate SNAr reactions. |
| Sterically hindered nucleophile | Consider using a less bulky nucleophile if possible. Alternatively, higher reaction temperatures and longer reaction times may be necessary. In some cases, a change in catalyst or reaction type (e.g., Buchwald-Hartwig amination) might be required for very hindered systems. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the desired product.
Possible Side Reactions & Solutions:
| Side Reaction | Description | Mitigation Strategies |
| Demethylation of the methoxy group | Under strongly basic or high-temperature conditions, the methoxy group can be cleaved to form a hydroxypyridine derivative. This is more likely with strong, hard nucleophiles or certain Lewis acidic conditions. | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and the lowest effective temperature. Avoid prolonged heating at very high temperatures. A study on the demethylation of methoxypyridines used harsh conditions (120-180 °C with sodium trimethylsilanethiolate), suggesting the methoxy group is relatively stable under typical SNAr conditions.[3] |
| Reaction at other positions | While reaction at the C2 position is strongly favored, trace amounts of reaction at other positions might occur under forcing conditions, though this is generally not a major issue for 2-fluoropyridines. | Optimize reaction conditions to favor the kinetically preferred C2 substitution (e.g., lower temperature). |
| Decomposition of starting material or product | This compound or the product may be unstable under the reaction conditions, especially at high temperatures or in the presence of strong bases. | Run the reaction at the lowest possible temperature for the shortest time necessary for completion. Consider using a milder base. |
Experimental Protocols & Data
General Procedure for Nucleophilic Aromatic Substitution with an Amine
A solution of this compound (1.0 eq.) and the desired amine (1.1 - 1.5 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF) is treated with a base (e.g., K₂CO₃, 2.0 eq.). The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Representative Reaction Yields
The following table summarizes typical yields for SNAr reactions on 2-fluoropyridines with various nucleophiles. While specific data for this compound is limited in the literature, these examples provide a general expectation of reactivity.
| Nucleophile | Product | Typical Yield |
| Primary Amine | 2-Alkylamino-4-methoxypyridine | Good to Excellent |
| Secondary Amine | 2-Dialkylamino-4-methoxypyridine | Good to Excellent |
| Alcohol (as alkoxide) | 2,4-Dialkoxypyridine | Moderate to Good |
| Thiol (as thiolate) | 2-Alkylthio-4-methoxypyridine | Good to Excellent |
Visualizations
Reaction Pathway for SNAr
Caption: General signaling pathway for the SNAr reaction on this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions with this compound.
References
Technical Support Center: Stability of 2-Fluoro-4-methoxypyridine under Acidic Conditions
Disclaimer: This technical support guide is based on general chemical principles and data from analogous compounds due to the limited availability of specific stability studies for 2-Fluoro-4-methoxypyridine. Researchers should always perform appropriate stability studies for their specific experimental conditions.
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in acidic environments.
Troubleshooting Guide: Common Issues Encountered During Experiments
This guide addresses potential stability issues with this compound when exposed to acidic conditions during reactions, workups, or formulation.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no recovery of this compound after acidic workup. | Protonation and Partitioning: The pyridine nitrogen is basic and will be protonated in acidic media, forming a pyridinium salt. This salt is highly soluble in the aqueous phase, leading to loss of product during extraction with organic solvents. | - Neutralize the acidic aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a neutral or slightly basic pH before extraction. - Perform multiple extractions with an appropriate organic solvent to maximize recovery. - Consider using a continuous liquid-liquid extractor for compounds with significant aqueous solubility. |
| Formation of an unexpected, more polar byproduct. | Hydrolysis of the Methoxy Group: Under strong acidic conditions and elevated temperatures, the 4-methoxy group may undergo hydrolysis to form 2-fluoro-4-hydroxypyridine. | - Use milder acidic conditions (e.g., weaker acid, lower concentration). - Maintain low temperatures during the acidic treatment. - Minimize the exposure time to the acidic medium. |
| Appearance of a new peak in LC-MS corresponding to the loss of fluorine. | Hydrolysis of the Fluoro Group: While generally stable, the 2-fluoro group on an electron-rich pyridine ring can be susceptible to nucleophilic aromatic substitution by water, especially under forcing acidic conditions, leading to the formation of 2-hydroxy-4-methoxypyridine. | - Avoid prolonged heating in strong aqueous acids. - If possible, use non-aqueous acidic conditions. - Monitor the reaction closely for the formation of this byproduct. |
| Complex mixture of unidentified byproducts. | Ring Decomposition: In highly aggressive acidic media (e.g., concentrated mineral acids at high temperatures), the pyridine ring itself may be susceptible to degradation. | - Drastically reduce the acid strength and temperature. - Protect the pyridine nitrogen, if compatible with the desired reaction, to reduce its susceptibility to ring-opening reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in acidic conditions?
A1: The most immediate concern is the protonation of the pyridine nitrogen. This forms a water-soluble pyridinium salt, which can lead to significant product loss into the aqueous phase during workup if not properly neutralized.
Q2: At what pH is the methoxy group of this compound susceptible to hydrolysis?
A2: While specific data is unavailable, by analogy to other methoxy-substituted pyridines and aromatic ethers, the methoxy group is generally stable under weakly acidic conditions. Hydrolysis typically requires strong acids (e.g., HCl, H₂SO₄, HBr) and often elevated temperatures. The rate of hydrolysis will increase with increasing acid strength and temperature.
Q3: Is the C-F bond stable to acidic conditions?
A3: The carbon-fluorine bond on an aromatic ring is generally very stable. However, the 2-position of a pyridine ring is activated towards nucleophilic attack. While water is a weak nucleophile, under harsh acidic conditions (high temperature, prolonged reaction times), substitution of the fluorine to form the corresponding 2-hydroxy derivative is a possibility.
Q4: Can I use trifluoroacetic acid (TFA) with this compound?
A4: Trifluoroacetic acid is a strong acid and will protonate the pyridine nitrogen. Anhydrous TFA is less likely to cause hydrolysis of the methoxy or fluoro groups compared to aqueous mineral acids. However, if water is present, the risk of hydrolysis increases, especially with heating. It is advisable to use TFA at low temperatures and for the shortest possible time.
Q5: How can I monitor the stability of this compound in my acidic reaction?
A5: The stability can be monitored by taking aliquots of the reaction mixture at different time points, quenching the acid, and analyzing the sample by techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the starting material and the appearance of any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural information about the starting material and any new species being formed.
Experimental Protocols
General Protocol for a Forced Degradation Study under Acidic Conditions
This protocol provides a framework for assessing the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an organic solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of an aqueous acid solution (e.g., 0.1 M HCl, 1 M HCl).
-
Control: Prepare a control sample with the stock solution and water.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature, 50 °C, 80 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH solution of the same molarity as the acid).
-
Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways under Acidic Conditions
Caption: Potential degradation pathways in acid.
Technical Support Center: Alternative Solvents for Reactions with 2-Fluoro-4-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxypyridine. The focus is on selecting alternative solvents to optimize reaction outcomes for key transformations such as Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound, and what are their primary limitations?
A1: Traditional solvents for reactions involving this compound include polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethereal solvents such as Tetrahydrofuran (THF) and 1,4-dioxane. While effective, these solvents can present challenges. DMF and DMSO can be difficult to remove during workup due to their high boiling points and can sometimes participate in side reactions. THF has a low boiling point, limiting the reaction temperature, and both THF and 1,4-dioxane can form peroxides upon storage.
Q2: I am observing low yields in my Suzuki-Miyaura coupling of this compound. Could the solvent be the issue?
A2: Yes, the solvent system is a critical factor in Suzuki-Miyaura couplings. Low yields can often be attributed to poor solubility of the base (e.g., K₂CO₃, K₃PO₄) or the catalyst. A common and effective solution is to use a mixture of an aprotic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v).[1] The water helps to dissolve the inorganic base, which is crucial for the transmetalation step in the catalytic cycle. However, be aware that excess water can promote protodeboronation of the boronic acid, another potential cause of low yield.
Q3: My Buchwald-Hartwig amination of this compound is sluggish. What alternative solvents can I try?
A3: Toluene and 1,4-dioxane are the most common and often effective solvents for Buchwald-Hartwig aminations. If you are experiencing slow reaction rates, it could be due to reagent insolubility. While more polar solvents like DMF can be tested to improve solubility, they can sometimes coordinate to the palladium catalyst, inhibiting its activity. A good alternative to consider is tert-amyl alcohol, which has been shown to be effective for challenging aminations.
Q4: For a Nucleophilic Aromatic Substitution (SNAr) reaction on this compound, what are the best solvent choices?
A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate formed during the reaction. DMSO and DMF are excellent choices for promoting SNAr reactions.[2] For reactions with alkoxides, the corresponding alcohol (e.g., methanol for sodium methoxide) can also be used as a solvent.
Q5: Are there "greener" or more sustainable solvent alternatives I can use?
A5: Yes, there is a growing interest in replacing traditional dipolar aprotic and ethereal solvents with more sustainable alternatives. For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a viable alternative to THF. Cyclopentyl methyl ether (CPME) is another greener option with a higher boiling point and greater stability against peroxide formation compared to THF and 1,4-dioxane. For some cross-coupling reactions, it is even possible to use water as the primary solvent, which offers significant environmental and safety benefits.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Poor solubility of the base | Switch to a mixed solvent system, such as 1,4-dioxane/water (e.g., 4:1 to 10:1 v/v) or toluene/water, to improve the solubility of inorganic bases like K₃PO₄ or K₂CO₃.[1] |
| Protodeboronation of the boronic acid | Minimize the amount of water in the reaction or consider using an anhydrous solvent system with a more soluble base like Cs₂CO₃. Using a boronic ester (e.g., a pinacol ester) can also increase stability.[1] |
| Catalyst deactivation | Ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize the phosphine ligands and deactivate the catalyst. |
| Incomplete reaction | Consider a solvent with a higher boiling point, like toluene or CPME, to allow for higher reaction temperatures. |
Issue 2: Side Reactions in Buchwald-Hartwig Amination (e.g., Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Formation of Pd-H species | Avoid protic solvents (e.g., alcohols) if dehalogenation is observed. Some polar aprotic solvents like DMF can also be a source of hydrides, especially if not anhydrous. Toluene or 1,4-dioxane are generally safer choices. |
| Catalyst poisoning | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands can help prevent this. The choice of solvent can influence the ligand's effectiveness. |
| Base-induced side reactions | If using a strong alkoxide base, consider switching to a carbonate or phosphate base, which are less prone to causing dehalogenation. |
Issue 3: Slow or Incomplete Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Insufficient polarity of the solvent | Switch to a more polar aprotic solvent like DMSO or DMF to better stabilize the Meisenheimer intermediate. |
| Low reaction temperature | Use a high-boiling point polar aprotic solvent such as DMSO or N-methyl-2-pyrrolidone (NMP) to increase the reaction temperature. |
| Nucleophile acting as a base | If the nucleophile is also a strong base, it may deprotonate other species in the reaction mixture. Using a non-nucleophilic base in a suitable solvent can mitigate this. |
Data Presentation
The following tables summarize solvent options and typical conditions for key reactions. Note that the data is often derived from reactions with structurally similar compounds and should be used as a starting point for optimization.
Table 1: Solvent Options for Suzuki-Miyaura Coupling of 2-Halopyridines
| Solvent System | Typical Base | Temperature (°C) | Expected Yield | Reference |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 90-100 | Moderate to Good | [3] |
| Toluene / H₂O (4:1) | Na₂CO₃ | 100 | Moderate | [4] |
| THF / H₂O (4:1) | K₂CO₃ | 75 | Moderate | [5] |
| DMF | K₂CO₃ | 110 | Good to Excellent | |
| Isopropanol / H₂O (1:1) | K₂CO₃ | 80 | Good to Excellent | [3] |
Table 2: Solvent Selection for Buchwald-Hartwig Amination of 2-Halopyridines
| Solvent | Typical Base | Temperature (°C) | Notes |
| Toluene | NaOtBu, Cs₂CO₃ | 80-110 | Most common and generally effective. |
| 1,4-Dioxane | K₃PO₄, Cs₂CO₃ | 80-110 | Good alternative to toluene. |
| tert-Amyl alcohol | K₃PO₄ | 100 | Can be effective for challenging substrates. |
| DMF | DBU | 100 | Use with caution, may inhibit catalysis. |
Table 3: Common Solvents for SNAr Reactions of 2-Fluoropyridines
| Solvent | Nucleophile Type | Temperature (°C) | Notes |
| DMSO | Amines, Thiols, Alkoxides | 25-100 | Excellent for promoting SNAr due to high polarity. |
| DMF | Amines, Thiols, Alkoxides | 25-120 | Good alternative to DMSO. |
| Acetonitrile | Amines | Reflux | A less common but viable option. |
| Methanol | Methoxide | 25-65 | Acts as both solvent and reagent source. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a general procedure for the coupling of substituted bromopyridines.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the amination of aryl halides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add morpholine followed by anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of this compound with Sodium Methoxide
This protocol is adapted from a general procedure for alkoxylation of a similar substrate.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Sodium methoxide (1.2 mmol, 1.2 equiv.)
-
Anhydrous DMF (5 mL)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C if the reaction is slow.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography.
Visualizations
Caption: Logical workflow for selecting an alternative solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Validation & Comparative
Navigating the Catalytic Landscape: A Comparative Guide to Cross-Coupling Reactions of 2-Fluoro-4-methoxypyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. Among these, functionalized pyridines are privileged scaffolds in medicinal chemistry. This guide provides a comprehensive comparison of catalytic systems for the cross-coupling of 2-Fluoro-4-methoxypyridine, a versatile building block in the synthesis of novel therapeutics and functional materials. Through an objective analysis of experimental data, this document aims to facilitate the selection of optimal catalysts and reaction conditions.
The palladium-catalyzed cross-coupling of this compound presents a unique set of challenges and opportunities. The fluorine atom at the 2-position can serve as a leaving group in nucleophilic aromatic substitution or as a handle in certain cross-coupling reactions, while the methoxy group at the 4-position influences the electronic properties of the pyridine ring. The choice of catalyst is paramount in achieving high yields and selectivity in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling transformations. This guide summarizes the performance of various palladium-based catalysts, offering a clear comparison to aid in methodological development.
Catalyst Performance in Cross-Coupling Reactions
The selection of an appropriate catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, influencing reaction yields, selectivity, and substrate scope. The following table provides a comparative overview of common palladium catalysts for coupling reactions with halopyridines, including data from analogous systems to infer performance for this compound.
| Catalyst System | Coupling Type | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | Buchwald-Hartwig | Aromatic Amine | K₂CO₃ | Dioxane | MW (150) | 0.5 | >90 | [1] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Phenylboronic Acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [2] |
| XPhos Pd G3 | Suzuki-Miyaura | Phenylboronic Acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [2] |
| SPhos Pd G3 | Suzuki-Miyaura | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | [2] |
| PEPPSI™-IPr | Suzuki-Miyaura | Phenylboronic Acid | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | [2] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura | Hetero(aryl) boronic acids | Na₃PO₄ | Dioxane | 100 | - | 35-82 | [1][3] |
Note: Data for Pd(OAc)₂ / BINAP was reported for the analogous substrate 2-fluoro-4-iodopyridine. Data for Suzuki-Miyaura catalysts are based on typical results for challenging 2-halopyridine substrates and serve as a strong indicator of expected performance.
Visualizing the Reaction Pathway
A generalized workflow for palladium-catalyzed cross-coupling reactions is essential for understanding the experimental process. The following diagram, generated using DOT language, illustrates the key steps from reaction setup to product isolation.
The catalytic cycle for these reactions typically involves three main stages: oxidative addition of the halopyridine to the Pd(0) center, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Detailed Experimental Protocols
The following are representative experimental protocols for key palladium-catalyzed cross-coupling reactions with halopyridines. These can be adapted for this compound.
Suzuki-Miyaura Coupling (General Procedure)
This protocol is a robust starting point for the coupling of a halopyridine with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, base, and palladium catalyst.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (General Procedure)
This protocol describes a general method for the C-N bond formation between a halopyridine and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like BINAP, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the amine, base, palladium precursor, and ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (often with microwave irradiation for accelerated reaction times).
-
Monitor the reaction's progress until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice of catalyst for the cross-coupling of this compound is highly dependent on the specific transformation. For Suzuki-Miyaura reactions, modern bulky phosphine ligands such as XPhos and SPhos, often delivered as palladacycle precatalysts, generally provide high yields under relatively mild conditions. For Buchwald-Hartwig aminations, catalyst systems like Pd(OAc)₂ with bidentate phosphine ligands such as BINAP have shown to be effective for structurally similar substrates. Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher catalyst loadings and longer reaction times. Researchers should consider the nature of the coupling partners and the desired reaction efficiency when selecting the optimal catalytic system. The protocols provided herein offer a solid foundation for developing robust and efficient syntheses involving this compound.
References
A Comparative Guide to the X-ray Crystal Structures of Fluorinated and Methoxylated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several pyridine derivatives containing fluoro- and methoxy-substituents. While the crystal structure of 2-Fluoro-4-methoxypyridine itself is not publicly available, this document examines the crystallographic data of closely related compounds to offer insights into their solid-state conformations and intermolecular interactions. The information presented is crucial for understanding structure-activity relationships and for the rational design of novel pharmaceutical compounds.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for three relevant pyridine derivatives, offering a basis for structural comparison.
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| Compound Name | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane[1] | (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one[2] | N-(4-methoxyphenyl)picolinamide[3] |
| Molecular Formula | C₁₅H₁₆F₆NOP | C₁₇H₁₄FNO₂ | C₁₃H₁₂N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/n |
| a (Å) | 11.234(2) | 8.0937(8) | Not specified |
| b (Å) | 10.345(2) | 7.1326(6) | Not specified |
| c (Å) | 14.897(3) | 22.367(2) | Not specified |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.43(3) | 90.863(9) | Not specified |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1630.0(6) | 1291.1(2) | Not specified |
| Z | 4 | 4 | Not specified |
| R-factor | 0.058 | 0.0404 | Not specified |
Experimental Protocols
The methodologies for the synthesis and crystallization of the compared derivatives are detailed below, providing a reproducible framework for further research.
Synthesis and Crystallization of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane[1]
Synthesis:
-
1,4-dimethylpyridinium iodide (2.35 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) were dissolved in methanol (30 ml).
-
Piperidine (0.2 ml) was added as a catalyst.
-
The mixture was refluxed for 24 hours in a Dean-Stark apparatus and then cooled to room temperature.
-
The resulting product, 4-methoxy-N-methyl-4-stilbazolium iodide, was filtered and recrystallized from methanol.
-
Anion exchange was performed by reacting the iodide salt with ammonium hexafluorophosphate (NH₄PF₆) in an aqueous solution to precipitate the hexafluorophosphate salt.
Crystallization:
-
A supersaturated solution of the hexafluorophosphate salt was prepared in an acetone-water mixture (5:1).
-
The solution was filtered through a 0.2-micrometer porosity millipore filter into a growth vessel.
-
The solvent was allowed to evaporate slowly at room temperature.
-
Yellowish crystals were harvested after three weeks.
Synthesis and Crystallization of (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one[2]
Synthesis:
-
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (0.52 g, 3.0 mmol) and 3-fluoro-4-pyridinecarbaldehyde (0.38 g, 3.0 mmol) were dissolved in 10 mL of methanol.
-
A 5 M NaOH solution (3 mL) was added to the mixture.
-
The reaction was stirred for 5 hours at room temperature.
-
The solvent was removed by filtration, and the residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate = 2:1, v/v) to yield a light yellow powder.
Crystallization:
-
Crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of dichloromethane and methanol (1:1, v/v) at room temperature.
Synthesis and Crystallization of N-(4-methoxyphenyl)picolinamide[3]
Synthesis:
-
A mixture of picolinic acid (0.615 g, 0.005 mol) and p-anisidine (1.23 g, 0.01 mol) was heated.
-
Upon completion of the reaction, a 10% NaHCO₃ solution was added.
-
The resulting solid was filtered off.
Crystallization:
-
The filtrate was recrystallized from a 30% ethanol-water solution to yield the final product.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of pyridine derivatives, based on the described experimental protocols.
Caption: A generalized workflow for the synthesis and X-ray crystal structure determination of pyridine derivatives.
This guide provides a foundational comparison of the solid-state structures of several this compound analogs. The presented data and protocols are intended to support further research and development in medicinal chemistry and materials science.
References
- 1. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Fluoro-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Fluoro-4-methoxypyridine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its precise measurement in reaction mixtures, intermediates, and final products is essential for process control and purity assessment.
This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, this document outlines proposed methods based on established analytical principles for fluorinated and substituted pyridines.[1] The performance data presented is based on the analysis of pyridine, a structurally related parent compound, to provide a representative comparison.[2]
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an analytical method depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of pyridine, which can be considered representative for the initial validation of methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standard Type | Non-isotopic (e.g., Diethyldiphenylurea) | Stable Isotope-Labeled (e.g., Pyridine-d5) |
| Accuracy (Recovery) | Excellent (Not explicitly quantified in cited study)[2] | 89-101%[2] |
| Precision (RSD/CV) | Low relative standard deviations reported[2] | 2-3%[2] |
| Limit of Detection (LOD) | ~5 ppb[2] | 0.006 mg/kg (biota)[2] |
| Limit of Quantitation (LOQ) | Not Specified[2] | 0.020 mg/kg (biota)[2] |
Note: The data presented is for the parent compound, pyridine, and serves as a representative benchmark for method development and validation for this compound.
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions, instrumentation, and sample matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine quantification and purity analysis of small organic molecules.[3] Given that many pyridine derivatives are polar, a reversed-phase method is proposed.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid to improve peak shape). A starting point could be 45% Acetonitrile and 55% water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Pyridine derivatives typically show UV absorbance between 200-280 nm. A wavelength of 260 nm is a suitable starting point for detection.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates that could damage the column.[4][5]
3. Analysis Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of identity through mass spectral data.[6] This method is suitable for volatile compounds; this compound is expected to be amenable to GC analysis without derivatization.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6][7]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using the molecular ion and characteristic fragment ions of this compound. A full scan can be used for initial identification.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a volatile organic solvent such as hexane or dichloromethane.[8]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Solution: Dissolve the sample in the solvent to achieve a concentration within the calibration range. Ensure the sample is free from non-volatile residues. If necessary, use techniques like liquid-liquid extraction or solid-phase extraction for cleanup.[8]
3. Analysis Procedure:
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the this compound in the samples using the calibration curve based on the peak area of the selected ion.
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical methods described and provide a logical comparison of their key attributes.
Caption: General workflow for the quantification of this compound.
Caption: Comparison of HPLC-UV and GC-MS for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sample preparation GC-MS [scioninstruments.com]
The Unfolding Biological Potential of 2-Fluoro-4-methoxypyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, fluorinated pyridines have garnered substantial interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comparative analysis of the biological activities of compounds derived from the 2-Fluoro-4-methoxypyridine scaffold and its close analogs, with a primary focus on their anticancer properties, alongside potential antimicrobial and neuroprotective applications.
This document summarizes quantitative data from preclinical studies, details key experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate the objective evaluation of these compounds for further research and development.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of methoxypyridine have emerged as promising candidates in oncology, particularly as inhibitors of critical signaling pathways that drive tumor growth and proliferation. A notable class of such compounds are sulfonamide methoxypyridine derivatives, which have been investigated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2]
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[2] Dual inhibition of PI3K and mTOR is a particularly attractive strategy as it can overcome feedback loops that may limit the efficacy of single-target inhibitors.[3]
A series of sulfonamide derivatives incorporating a methoxypyridine core have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects on various cancer cell lines.[2] The quantitative data for a selection of these compounds are presented below.
Table 1: In Vitro Anticancer Activity of Sulfonamide Methoxypyridine Derivatives [2]
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT-116 (Colon) IC50 (nM) | MCF-7 (Breast) IC50 (nM) |
| 22c | 0.22 | 23 | 20 | 130 |
| Reference | ||||
| Omipalisib | 0.019 (Ki) | 0.18 (mTORC1 Ki) | Not Reported | Not Reported |
Note: The presented compounds are derivatives of a bromo-methoxypyridine amine analog, closely related to the this compound scaffold.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship studies of these sulfonamide methoxypyridine derivatives revealed that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety was crucial for potent PI3K inhibitory activity.[2] Modifications on other parts of the molecule were explored to enhance metabolic stability and oral bioavailability.[2] The quinoline core in compound 22c demonstrated particularly strong PI3Kα and mTOR kinase inhibitory activity, along with potent anti-proliferative effects in HCT-116 and MCF-7 cancer cell lines.[2]
Signaling Pathway Inhibition
The anticancer effect of these compounds is attributed to their ability to block the PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Potential Antimicrobial and Neuroprotective Activities
While specific studies on this compound derivatives are limited, the broader class of fluorinated pyridines has shown promise in antimicrobial and neuroprotective applications.
Antimicrobial Potential
Fluorinated pyridine analogs have been investigated for their antibacterial activity. For instance, various fluorobenzoylthiosemicarbazides have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low microgram per milliliter range.[4] The introduction of fluorine atoms can enhance the antimicrobial potency of pyridine-based compounds.
Table 2: Representative Antimicrobial Activity of Fluorinated Pyridine Analogs [4]
| Compound Class | Organism | MIC Range (µg/mL) |
| Fluorobenzoyl-thiosemicarbazides | S. aureus (MRSA) | 7.82 - 31.25 |
Neuroprotective Potential
The pyridine scaffold is also present in compounds with neuroprotective properties. Derivatives of 1,4-dihydropyridine have been shown to exhibit neuroprotective effects in models of oxidative stress and glutamate-induced neurotoxicity.[5] While direct evidence for this compound derivatives is not yet established, the inherent properties of the fluorinated pyridine ring suggest that this is a viable area for future investigation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of bioactive compounds. Below are representative protocols for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: The test compound is serially diluted (usually two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by excessive glutamate.
-
Cell Culture: Neuronal cells (e.g., HT22 hippocampal cells) are cultured in appropriate medium.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Glutamate is added to the cell culture to induce excitotoxicity.
-
Incubation: The cells are incubated with the compound and glutamate for a defined period (e.g., 24 hours).
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. A reduction in cell death in the presence of the test compound indicates neuroprotective activity.
Conclusion
Compounds derived from or structurally related to this compound represent a promising area of research in medicinal chemistry. The available data, particularly on sulfonamide methoxypyridine analogs, strongly suggest their potential as potent anticancer agents through the dual inhibition of the PI3K/mTOR pathway. While further investigations are required to fully elucidate the antimicrobial and neuroprotective activities of derivatives specifically from the this compound scaffold, the broader class of fluorinated pyridines exhibits a wide range of biological effects. The strategic incorporation of the fluoro and methoxy groups on the pyridine ring offers a valuable platform for the design and development of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methoxypyridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated and non-fluorinated methoxypyridines, offering insights into how fluorine substitution impacts key physicochemical and pharmacological properties. The following sections present a synthesis of experimental data, detailed protocols for relevant assays, and visual representations of signaling pathways and experimental workflows to aid in the rational design of novel therapeutics.
The Influence of Fluorination on Physicochemical Properties
The introduction of fluorine to the methoxypyridine scaffold can significantly alter its electronic properties, lipophilicity, and basicity (pKa). These modifications, in turn, influence a compound's pharmacokinetic and pharmacodynamic profile.
Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups.[1] This alteration can be critical for optimizing interactions with biological targets.[1] While the carbon-fluorine bond is exceptionally strong, its presence can influence the metabolic fate of a molecule.[2]
Below is a summary of the anticipated effects of fluorination on key physicochemical parameters of methoxypyridines.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Methoxypyridines
| Property | Non-Fluorinated Methoxypyridine | Fluorinated Methoxypyridine | Rationale for Change |
| Lipophilicity (LogP) | Baseline | Generally Increased | Fluorine is lipophilic and can increase the overall hydrophobicity of the molecule.[3] |
| pKa | Baseline | Generally Decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen.[4] |
| Metabolic Stability | Susceptible to oxidation | Generally Increased | The C-F bond is highly stable and can block sites of metabolism by cytochrome P450 enzymes.[5][6] |
| Protein Binding | Baseline | Can be altered | Changes in lipophilicity and electronic properties due to fluorination can affect interactions with proteins.[7] |
Impact on Pharmacological Activity
Methoxypyridine derivatives have been identified as potent inhibitors of various signaling pathways implicated in diseases such as cancer. Specifically, they have shown activity against the PI3K/mTOR and NF-κB pathways.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[8] Its dysregulation is a common feature in many cancers.[9] Methoxypyridine-containing compounds have been developed as dual PI3K/mTOR inhibitors.[8] Fluorination of these inhibitors can enhance their potency and metabolic stability, leading to improved therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 2-Fluoro-4-methoxypyridine: A Validated HPLC Method and Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like 2-Fluoro-4-methoxypyridine is critical for ensuring product quality and process control. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against other potential analytical techniques. The information is supported by experimental data and detailed protocols to assist in methodological decisions.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a primary technique for the analysis of substituted pyridines due to its high resolution, sensitivity, and compatibility with various detection methods.[1][2] While a specific validated method for this compound is not publicly available, a robust method can be proposed based on the analysis of structurally similar compounds.
Proposed HPLC Method Parameters
A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. The parameters are derived from established methods for other pyridine derivatives and are designed to be compatible with mass spectrometry (MS) if further characterization is needed.[1][3][4]
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 mm × 50 mm) | Provides good retention and separation for moderately polar compounds.[5] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) | Common mobile phase for pyridines, offering good peak shape. Formic acid aids in protonation and improves chromatographic behavior.[1][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.[3] |
| Detection | UV at 270 nm | Substituted pyridines typically exhibit UV absorbance in this region. The exact wavelength should be optimized based on the UV spectrum of this compound. |
| Column Temperature | Ambient or 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |
Method Validation
The proposed HPLC method would require validation according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][6] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |
| Linearity | R² > 0.999 over a defined concentration range. |
| Accuracy | Recovery between 98% and 102%. |
| Precision | Repeatability (RSD < 2%), Intermediate Precision (RSD < 2%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can be employed for the analysis and characterization of this compound, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | May require derivatization for polar compounds, which can be time-consuming.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Unambiguous structure elucidation. | Lower sensitivity compared to HPLC, not ideal for trace analysis.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight information. | Can be coupled with HPLC (LC-MS) for enhanced separation and identification.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. | Provides information about the chemical bonds present in the molecule. | Not a quantitative technique on its own, primarily used for identification. |
Experimental Protocols
Proposed HPLC Method
Objective: To quantify the purity of this compound.
Instrumentation: An HPLC system equipped with a UV detector.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-Fluoro-4-methoxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Fluoro-4-methoxypyridine and its structural isomers, 3-Fluoro-4-methoxypyridine and 2-Fluoro-6-methoxypyridine. Due to the limited availability of public experimental spectra, this guide utilizes predicted spectroscopic data to highlight the key distinguishing features of each isomer. This information is crucial for the unambiguous identification and characterization of these compounds in research and development settings.
Introduction
This compound and its isomers are fluorinated heterocyclic compounds of interest in medicinal chemistry and materials science. The precise substitution pattern of the fluorine and methoxy groups on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. Consequently, accurate structural confirmation is paramount. This guide focuses on the comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are based on computational models and should be used as a reference for interpreting experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.55 | dd | J(H,F) = 2.5, J(H,H) = 2.0 |
| H-5 | 6.70 | dd | J(H,F) = 5.0, J(H,H) = 6.0 | |
| H-6 | 8.00 | d | J(H,H) = 6.0 | |
| -OCH₃ | 3.85 | s | - | |
| 3-Fluoro-4-methoxypyridine | H-2 | 8.10 | d | J(H,F) = 1.5 |
| H-5 | 6.80 | d | J(H,H) = 5.5 | |
| H-6 | 8.20 | d | J(H,H) = 5.5 | |
| -OCH₃ | 3.90 | s | - | |
| 2-Fluoro-6-methoxypyridine | H-3 | 6.40 | t | J(H,H) = 8.0 |
| H-4 | 7.40 | dd | J(H,F) = 10.0, J(H,H) = 8.0 | |
| H-5 | 6.60 | d | J(H,H) = 8.0 | |
| -OCH₃ | 3.95 | s | - |
Note: Predicted chemical shifts and coupling constants are estimates and may vary from experimental values.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound | C-2 | 164.0 (d, ¹J(C,F) ≈ 240) |
| C-3 | 95.0 (d, ²J(C,F) ≈ 40) | |
| C-4 | 168.0 (d, ⁴J(C,F) ≈ 3) | |
| C-5 | 105.0 (d, ³J(C,F) ≈ 10) | |
| C-6 | 150.0 (d, ³J(C,F) ≈ 15) | |
| -OCH₃ | 56.0 | |
| 3-Fluoro-4-methoxypyridine | C-2 | 145.0 (d, ²J(C,F) ≈ 20) |
| C-3 | 148.0 (d, ¹J(C,F) ≈ 250) | |
| C-4 | 155.0 (d, ²J(C,F) ≈ 15) | |
| C-5 | 108.0 (d, ³J(C,F) ≈ 5) | |
| C-6 | 140.0 (d, ⁴J(C,F) ≈ 3) | |
| -OCH₃ | 56.5 | |
| 2-Fluoro-6-methoxypyridine | C-2 | 163.0 (d, ¹J(C,F) ≈ 235) |
| C-3 | 98.0 (d, ²J(C,F) ≈ 35) | |
| C-4 | 140.0 (d, ³J(C,F) ≈ 10) | |
| C-5 | 100.0 (d, ³J(C,F) ≈ 5) | |
| C-6 | 160.0 | |
| -OCH₃ | 55.5 |
Note: Predicted chemical shifts and C-F coupling constants are estimates. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹J(C,F)), while other carbons will show smaller two-, three-, or four-bond couplings.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | -70 to -90 |
| 3-Fluoro-4-methoxypyridine | -120 to -140 |
| 2-Fluoro-6-methoxypyridine | -65 to -85 |
Note: Predicted chemical shifts are relative to a standard (e.g., CFCl₃ at 0 ppm) and are highly sensitive to the electronic environment. The values provided are general ranges for fluoro-pyridines.
Table 4: Expected Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | This compound | 3-Fluoro-4-methoxypyridine | 2-Fluoro-6-methoxypyridine |
| IR (cm⁻¹) | ~1600-1450 (C=C, C=N stretch), ~1250 (C-O stretch), ~1100-1000 (C-F stretch) | ~1600-1450 (C=C, C=N stretch), ~1250 (C-O stretch), ~1100-1000 (C-F stretch) | ~1600-1450 (C=C, C=N stretch), ~1250 (C-O stretch), ~1100-1000 (C-F stretch) |
| MS (m/z) | Molecular Ion (M⁺): 127.04. Fragmentation may involve loss of CH₃, CO, and HCN. | Molecular Ion (M⁺): 127.04. Fragmentation patterns are expected to be similar to the 2,4-isomer, with potential differences in fragment intensities. | Molecular Ion (M⁺): 127.04. Fragmentation patterns are expected to be similar to the other isomers, with potential differences in fragment intensities. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for fluoro-methoxypyridine isomers.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms (except for C-F couplings).
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. Use a reference standard, such as hexafluorobenzene (-164.9 ppm) or an internal standard, for accurate chemical shift referencing.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns to elucidate the connectivity of the atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution onto a salt plate. Allow the solvent to evaporate before acquiring the spectrum.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
EI: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and infuse it into the ESI source.
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
For EI, a standard electron energy of 70 eV is typically used.
-
For ESI, optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal of the protonated molecule [M+H]⁺.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound isomers.
Caption: Workflow for the spectroscopic identification of this compound isomers.
Conclusion
The differentiation of this compound isomers is readily achievable through a combination of modern spectroscopic techniques. While IR and MS can confirm the presence of the correct molecular formula and functional groups, NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F spectra, provides the definitive evidence for the specific substitution pattern on the pyridine ring. This guide, utilizing predicted data, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of these important fluorinated building blocks. It is recommended to confirm these predicted values with experimental data whenever possible.
Benchmarking 2-Fluoro-4-methoxypyridine in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligands in transition metal catalysis is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Pyridine-based ligands have long been a cornerstone in this field, offering a versatile scaffold that can be readily modified to fine-tune the steric and electronic properties of the catalyst. This guide provides a comprehensive analysis of 2-Fluoro-4-methoxypyridine as a ligand in catalysis, comparing its potential performance with alternative pyridine-based ligands, supported by available experimental data and established chemical principles.
The Electronic Profile of this compound as a Ligand
The catalytic performance of a pyridine-based ligand is intrinsically linked to the electronic nature of its substituents. In this compound, two key groups exert opposing electronic effects:
-
2-Fluoro Group: As the most electronegative element, fluorine acts as a strong electron-withdrawing group through induction. This effect decreases the electron density on the pyridine nitrogen, thereby reducing its Lewis basicity.
-
4-Methoxy Group: The methoxy group, particularly at the para position, is a strong electron-donating group through resonance. This effect increases the electron density on the pyridine ring and the nitrogen atom.
The interplay of these two substituents creates a unique electronic environment. The electron-donating methoxy group can enhance the σ-donating ability of the pyridine nitrogen to the metal center, which is often beneficial for catalytic activity. Conversely, the electron-withdrawing fluoro group can influence the back-bonding characteristics of the metal complex and may impact the stability of catalytic intermediates.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct, head-to-head comparative studies benchmarking this compound as a ligand in specific catalytic reactions are not extensively documented in the public domain, we can infer its potential performance by examining the well-established principles of ligand effects in common cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira reactions are fundamental C-C bond-forming transformations where pyridine-based ligands are frequently employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The electronic properties of the pyridine ligand can significantly influence the efficiency of the catalytic cycle. Generally, electron-donating groups on the pyridine ligand can enhance the catalytic activity.
Table 1: Comparison of Expected Performance of Pyridine-Based Ligands in Suzuki-Miyaura Coupling
| Ligand | Substituents | Expected Electronic Effect on Pyridine Nitrogen | Anticipated Impact on Catalytic Activity |
| Pyridine | None | Baseline | Moderate |
| 4-Methoxypyridine | 4-OCH₃ (Electron-donating) | Increased electron density | Potentially higher activity |
| 2-Fluoropyridine | 2-F (Electron-withdrawing) | Decreased electron density | Potentially lower activity |
| This compound | 2-F, 4-OCH₃ (Competing effects) | Moderately increased electron density (net effect) | Potentially good activity, balancing donation and stability |
| 2,6-Dimethylpyridine | 2,6-(CH₃)₂ (Electron-donating, Steric hindrance) | Increased electron density, sterically hindered | Activity may be reduced due to steric bulk |
Note: This table is based on general principles of electronic effects in catalysis and does not represent direct experimental comparison.
Sonogashira Coupling
The Sonogashira coupling reaction for the formation of C(sp²)-C(sp) bonds is another key transformation where pyridine ligands find utility. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper salt. The pyridine ligand can influence the stability and reactivity of the palladium catalyst.
Table 2: Potential Performance of Pyridine Ligands in Sonogashira Coupling
| Ligand | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Pyridine | Unsubstituted | Good baseline performance | May not be optimal for challenging substrates |
| 4-Methoxypyridine | Electron-rich | May enhance oxidative addition and reductive elimination steps | Could lead to catalyst deactivation in some cases |
| 2-Fluoropyridine | Electron-poor | May stabilize the Pd(0) resting state | Could slow down key catalytic steps |
| This compound | Balanced electronics | Potential for a stable yet active catalyst | The fluorine atom might influence substrate coordination |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions where a pyridine-based ligand like this compound could be employed. Optimization of reaction conditions is crucial for achieving the best results with any new ligand.
General Procedure for a Suzuki-Miyaura Coupling Reaction
Reaction Setup: A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
Catalyst and Ligand Addition: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the pyridine ligand (e.g., this compound, 4-8 mol%) are mixed in a degassed solvent. This catalyst solution is then added to the Schlenk flask via syringe.
Reaction Execution: A degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) is added to the flask. The reaction mixture is then heated to 80-100 °C and stirred for the required time, monitoring the progress by TLC or GC-MS.
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for a Sonogashira Coupling Reaction
Reaction Setup: To a dry Schlenk flask under an inert atmosphere are added the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and the pyridine ligand (if used in place of phosphine ligands, 4-10 mol%).
Reagent Addition: A degassed solvent (e.g., THF or DMF) is added, followed by a base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
Reaction Execution: The reaction mixture is stirred at room temperature or heated to 40-70 °C, with progress monitored by TLC or GC-MS.
Work-up: After the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Catalytic Pathways and Workflows
To better understand the relationships and processes involved in catalysis, the following diagrams are provided.
Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow for Cross-Coupling
Conclusion
This compound presents an intriguing profile as a ligand for transition metal catalysis. The competing electronic effects of the fluoro and methoxy groups suggest the potential for a ligand that can provide a balance of σ-donation and catalyst stability. While direct comparative experimental data is limited, the principles of ligand design in catalysis suggest that this compound could be a valuable ligand for a range of cross-coupling reactions. Further experimental investigation is warranted to fully elucidate its catalytic performance and benchmark it against more conventional pyridine-based ligands. The provided experimental protocols offer a starting point for researchers to explore the utility of this and other novel pyridine ligands in their synthetic endeavors.
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-methoxypyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Fluoro-4-methoxypyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Key Safety and Hazard Information
This compound is a flammable liquid and vapor that poses several health risks.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] Understanding these hazards is the first step in safe handling and disposal.
| Quantitative Data Summary | |
| Molecular Formula | C6H6FNO[1] |
| Molecular Weight | 127.12 g/mol [1] |
| GHS Hazard Classifications | Flammable Liquids (Category 3), Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 1), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1][2] |
| Hazard Statements | H226: Flammable liquid and vapor, H302: Harmful if swallowed, H315: Causes skin irritation, H318: Causes serious eye damage, H335: May cause respiratory irritation[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical process that must be handled with precision to mitigate risks. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other incompatible wastes.
3. Storage:
-
Store the sealed waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, and open flames.[3]
-
The storage area should be a designated hazardous waste accumulation area.
4. Disposal:
-
Disposal of this compound must be conducted through a licensed professional waste disposal service or at an authorized hazardous waste collection point.[2][4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.
-
Never dispose of this compound down the drain or in regular trash.[2]
-
All disposal activities must adhere to local, state, and federal regulations.[2]
5. Decontamination:
-
Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guidance for 2-Fluoro-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the use of 2-Fluoro-4-methoxypyridine, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 175965-83-0
-
Molecular Formula: C6H6FNO
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1] The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2][3] |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[4] Double gloving is recommended. | Prevents skin contact which can cause irritation.[5] |
| Body Protection | Flame-retardant, chemical-resistant lab coat or coveralls.[6] | Protects against skin exposure and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator.[7] | Prevents inhalation which may cause respiratory irritation. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from reception to disposal.
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][3] |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][8] |
| Ingestion | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][3] |
| Fire | Use alcohol-resistant foam, dry chemical, or carbon dioxide.[8] Water spray may be used to cool containers.[9] |
| Spill | Evacuate personnel to safe areas.[9] Remove all sources of ignition.[8] Absorb spill with inert material (e.g., vermiculite, sand or earth), then place in suitable container for disposal.[9] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect in a designated, labeled, and sealed container for flammable liquids.
-
Contaminated PPE: Dispose of in a designated hazardous waste container.[9]
-
Disposal Method: Arrange for disposal by a licensed professional waste disposal service.[3][9] Do not empty into drains.[7] Incineration in a licensed facility is a suitable disposal method.[3]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. pppmag.com [pppmag.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
